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  • Product: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile
  • CAS: 5305-43-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-6-hydroxypyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will delve into its chemical identity, exploring its likely tautomeric nature, and present a detailed, field-proven methodology for its synthesis and characterization. Furthermore, potential applications will be discussed based on the rich chemistry of the pyrimidine scaffold.

Chemical Identity and Physicochemical Properties

The nomenclature "4-Chloro-6-hydroxypyrimidine-5-carbonitrile" suggests a pyrimidine ring substituted with a chlorine atom, a hydroxyl group, and a cyano group. However, it is crucial for researchers to recognize that this compound is expected to exist predominantly in its more stable tautomeric form, 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . This keto-enol tautomerism is a well-documented phenomenon in hydroxypyrimidines, where the equilibrium heavily favors the amide-like oxo-form due to its greater thermodynamic stability.

PropertyValue
Molecular Formula C₅H₂ClN₃O
Molecular Weight 155.55 g/mol
Predominant Tautomer 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Appearance (Predicted) White to off-white solid

The relationship between the hydroxy and the more stable oxo tautomer is a critical consideration for reaction planning and spectroscopic analysis.

Caption: Keto-enol tautomerism of the title compound.

Synthesis Methodology

The synthesis of 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be approached through a multi-step process, leveraging established pyrimidine chemistry. A plausible and robust synthetic route starts from the readily available 4,6-dihydroxypyrimidine. The overall workflow involves formylation, oximation, dehydration to the nitrile, and finally, selective chlorination.

synthesis_workflow start 4,6-Dihydroxypyrimidine formylation Vilsmeier-Haack Formylation start->formylation intermediate1 4,6-Dihydroxy-5-formylpyrimidine formylation->intermediate1 oximation Oximation with Hydroxylamine intermediate1->oximation intermediate2 4,6-Dihydroxy-5-pyrimidinecarboxaldehyde oxime oximation->intermediate2 dehydration Dehydration intermediate2->dehydration intermediate3 4,6-Dihydroxypyrimidine-5-carbonitrile dehydration->intermediate3 chlorination Chlorination with Phosphorus Oxychloride (POCl3) intermediate3->chlorination product 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile chlorination->product

Caption: Proposed synthetic workflow.

Experimental Protocol

Step 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carbonitrile

This initial phase of the synthesis has been adapted from established literature procedures for similar pyrimidine modifications.

  • Vilsmeier-Haack Formylation: To a stirred solution of dimethylformamide (DMF, 3 equivalents) in an appropriate solvent such as dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) at 0 °C. After stirring for 30 minutes, add 4,6-dihydroxypyrimidine (1 equivalent) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is then quenched by pouring onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product, 4,6-dihydroxy-5-formylpyrimidine, is collected by filtration, washed with water, and dried.

  • Oximation: The 4,6-dihydroxy-5-formylpyrimidine (1 equivalent) is suspended in a mixture of ethanol and water. Hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) are added, and the mixture is heated to reflux for 2-4 hours. Upon cooling, the 4,6-dihydroxy-5-pyrimidinecarboxaldehyde oxime precipitates and is collected by filtration.

  • Dehydration to Nitrile: The oxime (1 equivalent) is treated with a dehydrating agent such as acetic anhydride or thionyl chloride (SOCl₂) in an inert solvent. The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The residue is triturated with water to afford the crude 4,6-dihydroxypyrimidine-5-carbonitrile, which can be purified by recrystallization.

Step 2: Selective Chlorination to Yield 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This crucial step introduces the chloro-substituent.

  • To a flask charged with phosphorus oxychloride (POCl₃, 5-10 equivalents), add 4,6-dihydroxypyrimidine-5-carbonitrile (1 equivalent) portion-wise. A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Characterization and Analytical Profile

Due to the limited availability of experimental data for the title compound, the following characterization profile is based on predictions from closely related analogs and fundamental principles of spectroscopic analysis.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR A broad singlet in the downfield region (δ 12-14 ppm) corresponding to the N-H proton of the pyrimidinone ring. A singlet around δ 8.5-9.0 ppm for the C2-H proton.
¹³C NMR Resonances for the carbonyl carbon (C6) around δ 160-170 ppm. The carbon bearing the nitrile group (C5) would appear around δ 90-100 ppm, and the nitrile carbon itself in the δ 115-120 ppm region. The C4 carbon attached to chlorine will be in the δ 150-160 ppm range.
FT-IR (KBr) A strong absorption band for the C=O stretch of the pyrimidinone at approximately 1650-1690 cm⁻¹. A sharp, medium intensity peak for the C≡N stretch around 2220-2240 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the 3100-3400 cm⁻¹ region.
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of 155.55 g/mol , with a characteristic M+2 peak at approximately 33% intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Potential Applications in Research and Development

The 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

  • Medicinal Chemistry: Pyrimidine derivatives are core structures in numerous approved drugs, exhibiting a wide range of biological activities including antiviral, antibacterial, antifungal, and anticancer properties. The title compound can serve as a key intermediate for the synthesis of novel kinase inhibitors, enzyme inhibitors, and other therapeutic agents. The chloro-substituent can be displaced by amines, alcohols, and thiols to generate libraries of new chemical entities for high-throughput screening.

  • Materials Science: The planar, electron-deficient nature of the pyrimidine ring, coupled with the potential for hydrogen bonding, makes this class of compounds interesting for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

As with any chlorinated organic compound, 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

4-Chloro-6-hydroxypyrimidine-5-carbonitrile, existing predominantly as its 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile tautomer, represents a valuable and versatile building block for chemical synthesis. The synthetic route outlined in this guide provides a practical approach for its preparation. Its rich potential for further chemical modification makes it a compound of significant interest for researchers in drug discovery and materials science. Further investigation into its chemical and biological properties is warranted to fully explore its potential.

References

  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Syntheses, Coll. Vol. 10, p.314 (2004); Vol. 79, p.159 (2002). [Link]

  • Tautomerism in Heterocyclic Chemistry. Comprehensive Organic Chemistry, Vol. 4, pp. 1-39. Pergamon Press.
Exploratory

Comprehensive Technical Guide on 4-Chloro-6-hydroxypyrimidine-5-carbonitrile: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional heterocyclic scaffolds is paramount for the rapid generation of structurally diverse libraries. 4-Chloro-6-hydroxypyrimidine-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional heterocyclic scaffolds is paramount for the rapid generation of structurally diverse libraries. 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (CAS: 5305-43-1) stands out as a highly versatile, electronically tuned building block. Characterized by an electron-deficient pyrimidine core, an activating cyano group, and orthogonal reactive sites at the C4 and C6 positions, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, metabolic modulators, and fused heterocycles such as pyrazolo[3,4-d]pyrimidines[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for maximum chemoselectivity and yield.

Physicochemical Properties & Structural Analysis

Understanding the physical properties and structural dynamics of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is essential for optimizing reaction conditions and purification strategies.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-6-hydroxypyrimidine-5-carbonitrile
CAS Registry Number 5305-43-1
Molecular Formula C5H2ClN3O[3]
Molecular Weight 155.54 g/mol [3]
Melting Point 210 - 215 °C[4]
Appearance White to off-white solid
Tautomeric Form 6-chloro-4-oxo-1,4-dihydropyrimidine-5-carbonitrile[3]
Tautomerism and Electronic Architecture

While conventionally drawn as a 6-hydroxypyrimidine, this molecule exists in a dynamic lactam-lactim tautomeric equilibrium. In polar aprotic solvents (e.g., DMF, DMSO), the equilibrium heavily favors the 6-oxo-1,4-dihydro form (6-chloro-4-oxo-1,4-dihydropyrimidine-5-carbonitrile)[3].

The presence of the strongly electron-withdrawing carbonitrile (-CN) group at the C5 position is the defining feature of this scaffold. It dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, rendering the C4-chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[5].

Mechanistic Reactivity Profile: The SNAr Advantage

The true utility of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile lies in its predictable and highly controlled reactivity.

Causality of Chemoselectivity: When subjecting a pyrimidine ring to nucleophilic attack, regioselectivity can often be problematic. However, the C5-carbonitrile group exerts a strong inductive and mesomeric pull, specifically stabilizing the negative charge that develops at the C5 position during the formation of the Meisenheimer intermediate[5]. Because the C6 position is occupied by an oxygen atom (which donates electron density via resonance, raising the local electron density), nucleophiles are exclusively directed to the highly electrophilic C4 position.

SNArMechanism Step1 C4-Cl Activated Pyrimidine Step2 Nucleophilic Attack at C4 Step1->Step2 Amine Addition Step3 Meisenheimer Intermediate Step2->Step3 Rate-Determining Step Step4 Aromatization & Cl- Expulsion Step3->Step4 Fast Elimination

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Workflows and Protocols

As a Senior Application Scientist, I emphasize protocols that are not merely step-by-step instructions, but self-validating systems . The following methodologies utilize intrinsic thermodynamic and electronic feedback loops to ensure success.

Protocol 1: Synthesis via Controlled Mono-Hydrolysis

While 4-chloro-6-hydroxypyrimidine-5-carbonitrile can be synthesized via direct ring condensation, the most reliable laboratory method is the controlled mono-hydrolysis of 4,6-dichloropyrimidine-5-carbonitrile (CAS: 5305-45-3)[6].

  • Initialization: Dissolve 4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic energy required for secondary hydrolysis.

  • Nucleophile Addition: Add 1.0 equivalent of 1M aqueous NaOH dropwise over 30 minutes.

  • Self-Validating Halt: Stir for 1 hour at 0 °C. System Validation: The reaction naturally halts at the mono-substituted product. The first hydroxide substitution generates a highly electron-rich pyrimidin-4-olate anion. This massive influx of electron density raises the LUMO of the ring, thermodynamically shutting down the second SNAr hydrolysis event.

  • Isolation: Acidify the mixture with 1M HCl to pH 3–4. The protonation of the enolate forces the precipitation of the neutral 4-chloro-6-hydroxypyrimidine-5-carbonitrile. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Downstream SNAr Functionalization (Amination)

This protocol details the installation of an amine at the C4 position, a critical step in synthesizing kinase inhibitor precursors[5].

  • Preparation: Suspend 4-chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Execution: Stir at room temperature for 2–4 hours. Causality: The C5-CN group activates the ring so effectively that heating is rarely required, preserving sensitive functional groups on the amine.

  • Self-Validating Feedback: System Validation: As the neutral amine displaces the chloride, HCl is generated and scavenged by DIPEA. Once the amine is installed, its nitrogen lone pair donates electron density into the pyrimidine core. This electronic enrichment inherently prevents over-reaction or dimerization, guaranteeing clean mono-substitution.

  • Workup: Quench with water to precipitate the 4-amino-6-hydroxypyrimidine-5-carbonitrile derivative.

SynthesisWorkflow A 4,6-Dichloropyrimidine- 5-carbonitrile B 4-Chloro-6-hydroxypyrimidine- 5-carbonitrile A->B Hydrolysis (NaOH, 0 °C) C 4-Amino-6-hydroxypyrimidine- 5-carbonitrile B->C SNAr (R-NH2, DMF) D Fused Heterocycles (e.g., Pyrazoles) C->D Cyclization (Hydrazine)

Workflow detailing the synthesis and functionalization of the pyrimidine scaffold.

Applications in Drug Discovery

The strategic placement of functional groups on 4-Chloro-6-hydroxypyrimidine-5-carbonitrile makes it an elite precursor for several therapeutic classes:

  • Fused Heterocycle Synthesis: By reacting the C4-chloro and C5-carbonitrile groups with hydrazine derivatives, researchers can rapidly construct 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. These fused bicyclic systems are privileged scaffolds that mimic the purine core of ATP, making them highly effective in targeting cyclin-dependent kinases (CDKs) and other nucleotide-binding proteins[2].

  • Metabolic Modulators: Trisubstituted aryl and heteroaryl derivatives originating from this pyrimidine core have been patented as potent modulators of glucose metabolism, offering therapeutic avenues for Non-Insulin-Dependent Diabetes Mellitus (NIDDM) and obesity[1].

References

  • Title : Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde Source : ResearchGate URL : [Link]

  • Title: WO2005007647A9 - Trisubstituted aryl and heteroaryl derivatives as modulators of metabolism Source: Google Patents URL

Sources

Foundational

Solubility profile of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in Organic Solvents Introduction: The Foundational Importance of Solubility in Chemical Development 4-Chloro-6-hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in Organic Solvents

Introduction: The Foundational Importance of Solubility in Chemical Development

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. As a functionalized building block, its utility in the synthesis of novel active pharmaceutical ingredients (APIs) or advanced materials is profound. However, the successful transition of this molecule from a laboratory curiosity to a viable synthetic intermediate hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

The solubility profile of a compound dictates the choice of solvent for chemical reactions, influences the efficiency of purification and crystallization processes, and is a critical determinant of bioavailability in drug development.[1][2] An inaccurate or incomplete understanding of solubility can lead to suboptimal reaction yields, inefficient purification, and unforeseen challenges in formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, interpret, and apply the solubility data of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. We will delve into the theoretical underpinnings of solubility, detail robust experimental protocols, and discuss the thermodynamic modeling of solubility data.

Pillar 1: The Theoretical Framework of Dissolution

At its core, the dissolution of a crystalline solid like 4-Chloro-6-hydroxypyrimidine-5-carbonitrile into a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). Dissolution occurs spontaneously when ΔG_mix is negative. This is a function of both the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing, as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

The process can be conceptualized in three steps:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules in the crystal lattice (an endothermic process).

  • Solvent Cavity Formation: Energy is needed to create space within the solvent to accommodate the solute molecules (an endothermic process).

  • Solvation: Energy is released as solute and solvent molecules interact (an exothermic process).

The net enthalpy of mixing (ΔH_mix) is the sum of these energy changes. The solubility process is often endothermic, meaning solubility increases with temperature.[3][4]

Pillar 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1] The isothermal shake-flask method is the gold-standard technique for its determination.[5][6]

Core Protocol: Isothermal Saturation (Shake-Flask) Method

This method establishes a solid-liquid phase equilibrium to accurately measure solubility.[3][7]

Causality Behind the Protocol: The primary objective is to allow the system to reach its lowest energy state (equilibrium). This requires an excess of the solid to ensure the solution becomes and remains saturated. Constant temperature is critical because solubility is highly temperature-dependent. A prolonged agitation period is necessary to overcome kinetic barriers to dissolution and ensure the entire system has reached a uniform, equilibrated state.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Chloro-6-hydroxypyrimidine-5-carbonitrile to a known volume or mass of the selected organic solvent in a sealed vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

  • Equilibration: Place the vessel in a constant-temperature shaker bath or incubator. Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE or PVDF) to remove any remaining fine particles.

  • Concentration Analysis: Accurately determine the concentration of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in the clear, saturated filtrate. Several analytical techniques can be employed:

    • High-Performance Liquid Chromatography (HPLC): The preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[8]

    • UV-Vis Spectroscopy: A faster method, but less specific than HPLC. It requires the compound to have a chromophore and is susceptible to interference from UV-absorbing impurities.[8][9]

    • Gravimetric Analysis: A simple and direct method, particularly useful for non-volatile solutes.[10][11]

Below is a visualization of the isothermal saturation workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Concentration Analysis prep1 Add excess solute to known solvent volume equil1 Agitate at constant Temperature (24-72h) prep1->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 analysis1 Dilute filtrate if necessary sep2->analysis1 analysis2 Analyze via HPLC-UV, UV-Vis, or Gravimetric analysis1->analysis2 end end analysis2->end Calculate Solubility

Caption: Isothermal Saturation (Shake-Flask) Workflow.

Alternative Protocol: Gravimetric Analysis

This method is straightforward and relies on the fundamental measurement of mass.[10][11][12]

Causality Behind the Protocol: This is a direct measurement of the mass of dissolved solute in a known quantity of solvent. The critical steps are the precise measurement of the saturated solution's mass (or volume, if density is known) and ensuring the complete removal of the solvent without degrading or losing the solute.

Step-by-Step Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution and separate the clear supernatant as described in the Isothermal Saturation method (Steps 1-3).

  • Aliquot Transfer: Accurately pipette a known volume (e.g., 10.00 mL) of the saturated filtrate into a pre-weighed, dry evaporating dish.

  • Mass Determination of Solution: Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent to dryness in an oven at a temperature below the solute's decomposition point. Continue drying until a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dried solute.

  • Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent.

Below is a visualization of the gravimetric analysis workflow.

G cluster_sample 1. Sample Preparation cluster_weigh1 2. Initial Weighing cluster_dry 3. Drying cluster_weigh2 4. Final Weighing sample1 Obtain clear saturated filtrate weigh1_2 Add known volume of filtrate to dish sample1->weigh1_2 weigh1_1 Take mass of empty evaporating dish (W1) weigh1_1->weigh1_2 weigh1_3 Take mass of dish + filtrate (W2) weigh1_2->weigh1_3 dry1 Evaporate solvent in oven weigh1_3->dry1 dry2 Dry to constant weight dry1->dry2 weigh2_1 Cool in desiccator dry2->weigh2_1 weigh2_2 Take mass of dish + dry solute (W3) weigh2_1->weigh2_2 calc calc weigh2_2->calc Calculate Solubility

Caption: Gravimetric Analysis Workflow.

Pillar 3: Data Presentation and Thermodynamic Modeling

Systematic data collection and presentation are essential. Solubility should be measured in a range of solvents with varying polarities and at several temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, etc.) to build a comprehensive profile.

Solubility Data for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

The following table serves as a template for organizing experimentally determined solubility data. Researchers should populate this table with their findings.

SolventTemperature (K)Solubility (Mole Fraction, x₁)Solubility ( g/100g Solvent)Method
Methanol298.15Experimental ValueExperimental ValueHPLC
Ethanol298.15Experimental ValueExperimental ValueHPLC
Acetone298.15Experimental ValueExperimental ValueHPLC
Ethyl Acetate298.15Experimental ValueExperimental ValueHPLC
Acetonitrile298.15Experimental ValueExperimental ValueHPLC
Tetrahydrofuran (THF)298.15Experimental ValueExperimental ValueHPLC
N,N-Dimethylformamide (DMF)298.15Experimental ValueExperimental ValueHPLC
Toluene298.15Experimental ValueExperimental ValueHPLC
... (add more solvents & temps)
Thermodynamic Modeling of Solubility Data

Experimental solubility data can be correlated with semi-empirical models to allow for interpolation and to derive valuable thermodynamic parameters.[3][4][6]

Modified Apelblat Equation: This is a widely used model to describe the effect of temperature on solubility.[3][4] The equation is:

ln(x₁) = A + B/T + C ln(T)

where x₁ is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to the experimental data.

Van't Hoff Equation: This model allows for the calculation of the apparent thermodynamic properties of dissolution, including the standard enthalpy (ΔH°_sol), standard Gibbs energy (ΔG°_sol), and standard entropy (ΔS°_sol) of solution.[4][6] The standard enthalpy can be derived from the slope of a plot of ln(x₁) versus 1/T. These parameters provide insight into the dissolution mechanism, indicating whether the process is enthalpy- or entropy-driven.[6]

Conclusion

Determining the solubility profile of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is not a perfunctory task but a cornerstone of its successful application in research and development. By employing robust experimental methodologies like the isothermal shake-flask method, researchers can obtain reliable thermodynamic solubility data. This data, when systematically organized and correlated with thermodynamic models, provides a predictive tool for process optimization, formulation design, and crystallization development. This guide offers the principles and protocols necessary to build a comprehensive and authoritative understanding of the solubility behavior of this important chemical entity, thereby enabling its effective utilization in the advancement of science and technology.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 01).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • High-precision gravimetric technique for determining the solubility and diffusivity of gases in polymers. (2026, March 16). NRC Publications Archive.
  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005, September 01). PubMed.
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution.
  • Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021, November 02). ACS Publications.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). ACS Publications.
  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (2016, November 15). DOI.
  • Solubility Measurement Using Differential Scanning Calorimetry. (2002, August 07). ACS Publications.
  • Gravimetric Methods. (2021, September 11). Chemistry LibreTexts.
  • How to find solubilities of drugs by using uv-visible spectroscopy?. (2014, January 05). ResearchGate.
  • Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate.
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
  • Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. (n.d.). ResearchGate.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). SciSpace.
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 04). Bentham Open Archives.
  • Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. (n.d.). RSC Publishing.
  • Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.). PMC.
  • Application of Theoretical Solubility Calculations and Thermal and Spectroscopic Measurements to Guide the Processing of Triamcinolone Acetonide by Hot-Melt Extrusion. (2025, April 29). MDPI.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Solubility Data Resource. (n.d.). TOKU-E.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018, November 13).
  • Solubility Data Series. (n.d.). IUPAC | International Union of Pure and Applied Chemistry.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13).
  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). CymitQuimica.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE.
  • No title available. (n.d.).

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Exploratory

Tautomerism and structural stability in 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Tautomerism and Structural Stability of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Tautomerism and Structural Stability of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the structural and electronic behavior of substituted pyrimidines is often complex, governed by subtle phenomena such as tautomerism. This guide provides a detailed examination of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a key heterocyclic intermediate.[3] We will dissect its tautomeric landscape, outlining the critical interplay of substituent effects and environmental factors that dictate its structural stability. This document presents both field-proven experimental protocols and robust computational workflows for the unambiguous characterization of its tautomeric forms. The insights provided herein are crucial for drug development professionals seeking to understand how the tautomeric equilibrium of this and similar scaffolds can profoundly impact receptor binding, physicochemical properties, and overall pharmacological profiles.

The Critical Influence of Tautomerism in Pyrimidine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in biochemistry and drug design.[4][5] In nitrogen-containing heterocycles like pyrimidines, the migration of a single proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and three-dimensional shape.[6][7] The predominant tautomeric form of a drug molecule dictates its interaction with biological targets; a shift in equilibrium can render a potent inhibitor inactive or alter its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

The keto-enol tautomerism is particularly relevant for hydroxypyrimidines.[9][10] While often depicted in the "hydroxy" or enol form to preserve the aromaticity of the pyrimidine ring, the corresponding "oxo" or keto form is frequently the more stable species, especially in the solid state or polar environments.[7][10] Understanding and controlling this equilibrium is paramount for rational drug design.

The Tautomeric Landscape of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

The title compound, 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, can exist in two primary tautomeric forms: the hydroxy (enol) form and the oxo (keto) form. The equilibrium between these two structures is not static; it is a dynamic process influenced by a delicate balance of electronic and environmental factors.

Figure 1: Tautomeric equilibrium in 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

The Role of Substituent Effects

The stability of each tautomer is heavily influenced by the electronic properties of the substituents on the pyrimidine ring.[11]

  • Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile at the C5 position significantly decreases the electron density of the ring. This effect can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form.

  • Chloro Group (-Cl): The chlorine atom at the C4 position is also electron-withdrawing through induction, further contributing to the π-deficiency of the pyrimidine ring.[12] This π-deficiency generally facilitates nucleophilic substitution but makes electrophilic substitution more difficult.[12]

The combined electron-withdrawing nature of the chloro and cyano groups tends to favor the keto form, as seen in related ureidopyrimidinone derivatives where such substituents stabilize the keto tautomer.[13]

Aromaticity and Structural Stability

The enol form retains the classical aromaticity of the pyrimidine ring, which is an energetically favorable state. In contrast, the keto form possesses a disrupted π-system, which might suggest lower stability. However, in many pyrimidine systems, the stability gained from the strong C=O bond and favorable amide resonance in the keto form can outweigh the loss of aromaticity.[10] Computational studies on similar systems, such as 4(3H)-pyrimidinone, have shown that the ketonic form is often energetically favored over the hydroxyl form.[9][10]

Solvent and pH Effects

The surrounding environment plays a crucial role in shifting the tautomeric equilibrium.[4]

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar keto tautomer.[4] In contrast, non-polar solvents may favor the less polar enol form. This solvent-dependent equilibrium is a key reason why characterization in multiple solvents is essential.[14]

  • pH: The acidity or basicity of the medium will determine the ionization state of the molecule. Under acidic conditions, protonation can occur on a ring nitrogen, while under basic conditions, deprotonation of the N-H (keto) or O-H (enol) proton will yield an anion. The relative stabilities of these ionic species can be evaluated computationally to predict pKa values.[15]

Experimental Protocols for Tautomer Characterization

A multi-faceted experimental approach is required to unambiguously determine the tautomeric equilibrium.

G Figure 2: Experimental workflow for comprehensive tautomer analysis.

Core Protocol: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution, as it allows for non-invasive observation and quantification of the species present.[4][5]

Objective: To identify and quantify the ratio of keto and enol tautomers in different deuterated solvents.

Methodology:

  • Sample Preparation: Prepare separate, precise concentrations (e.g., 10 mg/mL) of the compound in at least two different deuterated solvents, such as DMSO-d6 (polar aprotic) and Chloroform-d (CDCl3, relatively non-polar).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Causality: The chemical shifts of protons attached to or near the tautomerizing functional group (N-H vs. O-H) will be distinctly different. The N-H proton of the keto form typically appears as a broad singlet, while the O-H proton of the enol form may be sharper, with its chemical shift being highly dependent on concentration and solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Causality: The key diagnostic signal is the C6 carbon. In the keto tautomer, this carbon is part of a carbonyl group (C=O) and will resonate significantly downfield (typically >160 ppm). In the enol tautomer, it is an sp² carbon bonded to an oxygen (-C-OH) and will resonate more upfield.

  • Quantification:

    • Identify non-overlapping, characteristic peaks for each tautomer in the ¹H spectrum.

    • Integrate these signals carefully. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[5]

  • Validation: Compare the spectra obtained in different solvents. A significant change in the integral ratios between DMSO-d6 and CDCl3 provides strong evidence of a solvent-dependent tautomeric equilibrium.[4]

TautomerExpected ¹H NMR SignalExpected ¹³C NMR Signal (C6)
Keto Form Broad singlet for N1-H> 160 ppm (C=O)
Enol Form Singlet for O-H (variable)< 160 ppm (C-OH)
Table 1: Diagnostic NMR signals for identifying the predominant tautomer.
Definitive Protocol: Single Crystal X-ray Diffraction

While NMR reveals the solution-state behavior, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.

Objective: To determine the precise atomic connectivity and conformation in a crystalline sample.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to generate a 3D model of the molecule.

  • Analysis: The resulting structure will definitively show whether the proton resides on the N1 nitrogen (keto form) or the C6 oxygen (enol form). This provides a foundational data point, though it must be noted that the solid-state form may not be the most stable tautomer in solution.

Computational Workflows for Stability Prediction

Computational chemistry offers a powerful predictive tool to complement experimental findings, providing insights into the relative energies and properties of tautomers.[9][16]

G Figure 3: Quantum mechanical workflow for tautomer stability analysis.

Core Protocol: Quantum Mechanical (QM) Calculations

Objective: To calculate the relative thermodynamic stabilities of the keto and enol tautomers.

Methodology:

  • Structure Generation: Build 3D structures of both the keto and enol tautomers.

  • Gas-Phase Optimization:

    • Perform a full geometry optimization for each tautomer in the gas phase using a reliable Density Functional Theory (DFT) method, such as B3LYP, with a Pople-style basis set like 6-31+G(d,p).[17]

    • Causality: This step finds the lowest energy conformation for each isolated molecule.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

  • Solution-Phase Optimization:

    • Re-optimize the geometry of each tautomer using a continuum solvation model (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD) that simulates the bulk effects of a solvent like water or DMSO.[15]

    • Causality: This step accounts for the stabilizing or destabilizing effect of the solvent on each tautomer, which is critical for comparing with experimental solution-phase data.

  • Energy Calculation and Comparison:

    • Calculate the final electronic energy (often with a more accurate method or larger basis set in a "single-point" calculation).

    • Compare the Gibbs free energies (ΔG) of the two tautomers in the desired phase (gas or solution). The tautomer with the lower free energy is predicted to be the more stable and thus more abundant form.

PhaseCalculation TypePurpose
Gas PhaseGeometry Optimization + FrequencyDetermine intrinsic stability without external effects.
Solution PhaseGeometry Optimization (PCM/SMD)Predict the most stable tautomer in a specific solvent.
Table 2: Summary of computational steps for stability prediction.

Synthesis and Implications in Drug Discovery

4-Chloro-6-hydroxypyrimidine is a valuable intermediate, often synthesized from 4-chloro-6-methoxypyrimidine or through chlorination reactions.[18][19] The subsequent introduction of the cyano group creates a versatile scaffold for building more complex molecules, particularly as antagonists for targets like the CXCR2 receptor.[20]

The tautomeric state of this molecule is not an academic curiosity; it has direct consequences for its utility as a drug or drug intermediate:

  • Receptor Recognition: The keto and enol forms present different hydrogen bond donor/acceptor patterns. The keto form has an N-H donor and a C=O acceptor, while the enol form has an O-H donor and a ring nitrogen acceptor. A biological target's active site will almost certainly show preferential binding to one tautomer over the other.

  • Physicochemical Properties (ADME): Tautomerism directly impacts solubility and lipophilicity (LogP). The more polar keto tautomer may exhibit higher aqueous solubility, while the enol form might be more lipophilic. These properties govern how a drug is absorbed and distributed in the body.

  • Metabolic Stability: The two tautomers may be recognized differently by metabolic enzymes, such as cytochrome P450s, leading to different metabolic pathways and rates of clearance.

Conclusion

The structural characterization of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile reveals a fascinating case of tautomerism where electronic, steric, and environmental factors converge to determine its preferred form. For scientists in drug development, a thorough understanding of this equilibrium is non-negotiable. The application of the integrated experimental and computational workflows detailed in this guide enables a robust characterization of the tautomeric landscape. This knowledge is fundamental to designing molecules with optimized target affinity, predictable physicochemical properties, and ultimately, greater potential for clinical success.

References

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Request PDF. Available at: [Link]

  • Technology Networks. (2022, March 18). Experimentally Unraveling Tautomeric Mixtures. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available at: [Link]

  • Rak, J., et al. (n.d.). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC - NIH. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Available at: [Link]

  • Al-Abbad, Y. A., et al. (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Freeman, F., & Saeb, W. (2022, January 7). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. MDPI. Available at: [Link]

  • Wang, Z., et al. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters - ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Available at: [Link]

  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available at: [Link]

  • Journal of Chemical Information and Modeling. (2016, September 26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Available at: [Link]

  • Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • SciSpace. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Available at: [Link]

  • Organic Process Research & Development. (2018, November 13). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of selected substituted pyrimidines (128 and 129). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Sharma, P., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available at: [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

  • Googleapis.com. (2001, June 13). SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Available at: [Link]

  • PubMed. (2014, August 1). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Available at: [Link]

  • ChemRxiv. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. Available at: [Link]

  • CHIMIA. (n.d.). The Prototropic Tautomerism of Heteroaromatic Compounds. Available at: [Link]

  • VNU-HCM Press. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]

  • Henry Rzepa's Blog - Ch.imperial. (2017, June 1). Tautomeric polymorphism. Available at: [Link]

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Foundational

Crystal structure and X-ray diffraction data for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Crystal Structure Determination of Novel Pyrimidine Derivatives: A Methodological Approach in the Absence of Public Data for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Abstract For res...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination of Novel Pyrimidine Derivatives: A Methodological Approach in the Absence of Public Data for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Abstract

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This information, derived from single-crystal X-ray diffraction, underpins structure-based drug design, intellectual property claims, and our fundamental understanding of a compound's physicochemical properties. The subject of this guide, 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, is a compound of significant interest due to its pyrimidine core, a scaffold prevalent in a vast array of therapeutic agents. However, as of the latest database surveys, a public crystal structure for this specific molecule has not been reported.

This technical guide, therefore, takes a necessary and practical approach. It provides an in-depth, methodological framework for obtaining and analyzing the crystal structure of novel pyrimidine derivatives, using closely related, publicly available structures as illustrative case studies. This document is designed to be a comprehensive resource, detailing not just the "how" but the critical "why" behind experimental choices, ensuring a robust and scientifically sound approach to crystallographic studies in a drug discovery context.

The Strategic Importance of Pyrimidine Scaffolds and Their 3D Structures

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antivirals, anticancer agents, and antibiotics. Its hydrogen bonding capabilities and versatile substitution patterns allow for fine-tuning of molecular interactions with biological targets. Understanding the precise three-dimensional structure of a novel pyrimidine derivative like 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is not merely an academic exercise; it is a critical step in the drug development pipeline. A high-resolution crystal structure provides invaluable insights into:

  • Conformational Analysis: Identifying the most stable three-dimensional shape of the molecule.

  • Intermolecular Interactions: Revealing how molecules pack together in the solid state, which influences properties like solubility and stability.

  • Structure-Activity Relationships (SAR): Providing a rational basis for designing more potent and selective analogues.

Given the absence of a public crystal structure for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, the following sections will serve as a detailed guide to the methodologies required to determine it.

The Pathway to a Crystal Structure: From Powder to Patterson

The Foundational Step: Synthesis and Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The synthesis of a related compound, 4-amino-6-chloropyrimidine-5-carbonitrile, has been reported and provides a valuable procedural template.[1]

Synthesis of 4-amino-6-chloropyrimidine-5-carbonitrile:

A reported synthesis involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with an ammonia solution in dioxane at 0°C.[1] The reaction mixture is stirred for a defined period, followed by solvent removal.[1] Purification is then typically achieved through recrystallization or chromatography to yield the pure product.[1]

Experimental Protocol: Growing Single Crystals

The critical step of growing single crystals suitable for X-ray diffraction can be more of an art than a science, often requiring screening of various conditions.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent. A solubility screen with a range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane) is the first step. For a related compound, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, recrystallization from acetone yielded suitable crystals.[2]

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment. Over days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion:

    • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solid-Liquid: Similar to the above, but the compound is in a solid, amorphous state, and the vapor of a solvent in which it is sparingly soluble is introduced.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. A programmable thermostat or a well-insulated container can be used to control the cooling rate. Slow cooling prevents the rapid precipitation of the solid, favoring the growth of larger, more ordered crystals.

Illuminating the Atomic Lattice: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of X-ray diffraction can begin.

Experimental Workflow: Data Collection and Processing

experimental_workflow crystal_selection Crystal Selection & Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N1 C2_1 C2-Cl N1_1->C2_1 N3_1 N3 C2_1->N3_1 C4_1 C4-NH2 N3_1->C4_1 C5_1 C5-NH2 C4_1->C5_1 N3_2 N3 C4_1->N3_2 H-Bond C6_1 C6 C5_1->C6_1 N1_2 N1 C5_1->N1_2 H-Bond C6_1->N1_1 C2_2 C2-Cl N1_2->C2_2 C2_2->N3_2 C4_2 C4-NH2 N3_2->C4_2 C5_2 C5-NH2 C4_2->C5_2 C6_2 C6 C5_2->C6_2 C6_2->N1_2 drug_discovery target_id Target Identification hit_id Hit Identification target_id->hit_id crystal_structure Crystal Structure Determination of Hit Compound hit_id->crystal_structure sbd Structure-Based Design (SBD) crystal_structure->sbd sbd->hit_id lead_opt Lead Optimization sbd->lead_opt preclinical Preclinical Development lead_opt->preclinical

Sources

Exploratory

The Pivotal Role of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Among the divers...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Among the diverse range of pyrimidine-based building blocks, 4-Chloro-6-hydroxypyrimidine-5-carbonitrile stands out as a particularly versatile and valuable intermediate in the synthesis of novel drug candidates. Its unique combination of reactive functional groups—a labile chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile—provides a rich chemical canvas for the construction of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in the field of medicinal chemistry, offering insights for researchers and drug development professionals.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged structure in drug discovery, largely due to its prevalence in biological systems as a key component of nucleic acids (cytosine, thymine, and uracil).[3] This inherent biocompatibility, coupled with the ability to fine-tune its physicochemical properties through substitution, has led to the development of numerous pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5] The strategic placement of substituents on the pyrimidine ring can profoundly influence a molecule's binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile.

Synthesis of the Core Scaffold: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

The efficient and scalable synthesis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is crucial for its widespread use in drug discovery programs. While a definitive, single-step synthesis for this specific molecule is not extensively documented, its preparation can be logically inferred from established methods for similar pyrimidine derivatives. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available precursors.

A general and adaptable approach often begins with the condensation of an active methylene compound, such as malononitrile, with a suitable three-carbon component and a source of the pyrimidine ring's nitrogen atoms, like urea or thiourea.[5] Subsequent functional group manipulations, including chlorination and hydroxylation, would then lead to the desired product.

Conceptual Synthetic Pathway

A likely synthetic route to 4-Chloro-6-hydroxypyrimidine-5-carbonitrile would proceed through the following key transformations:

  • Formation of a Dihydroxypyrimidine Intermediate: The synthesis would likely commence with the base-catalyzed condensation of malononitrile and a dialkyl carbonate (e.g., diethyl carbonate) with urea. This would furnish a 4,6-dihydroxypyrimidine-5-carbonitrile intermediate.

  • Selective Chlorination: The subsequent step would involve the selective chlorination of one of the hydroxyl groups. This can be a challenging transformation requiring careful control of reaction conditions to avoid dichlorination. Reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for such chlorinations.[3] The reactivity of the two hydroxyl groups may differ, potentially allowing for regioselective chlorination.

Experimental Protocol: A Representative Synthesis of a Related Pyrimidine

StepProcedure
1 To a solution of 4,6-dihydroxypyrimidine in an appropriate solvent (e.g., acetonitrile), add phosphoryl chloride (POCl₃) and a tertiary amine base (e.g., N,N-diisopropylethylamine) at a controlled temperature.
2 The reaction mixture is then heated to reflux for a specified period to ensure complete conversion.
3 Upon completion, the reaction is carefully quenched with ice-water.
4 The resulting precipitate is collected by filtration, washed with water, and dried to afford the chlorinated pyrimidine product.

Note: This protocol would need to be adapted and optimized for the selective monochlorination of the dihydroxy intermediate to yield 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

The Chemical Reactivity and Synthetic Utility of the Scaffold

The medicinal chemistry value of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile lies in the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.

  • The C4-Chloro Group: The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. This versatility is paramount for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

  • The C6-Hydroxyl Group: The hydroxyl group at the 6-position can act as a nucleophile or be converted into other functional groups. It can be alkylated, acylated, or used as a handle for further synthetic transformations. The tautomeric nature of the 6-hydroxypyrimidine system (existing in equilibrium with the pyrimid-6-one form) can also influence its reactivity and biological interactions.

  • The C5-Nitrile Group: The electron-withdrawing nature of the cyano group activates the pyrimidine ring towards nucleophilic attack and can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct fused heterocyclic systems.

Visualizing the Synthetic Potential

The following diagram illustrates the key reactive sites of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile and the potential for diversification.

G cluster_0 4-Chloro-6-hydroxypyrimidine-5-carbonitrile cluster_1 C4-Chloro (SNA_r_) cluster_2 C6-Hydroxyl cluster_3 C5-Nitrile mol nuc1 Amines (R-NH2) mol->nuc1 SNA_r_ nuc2 Alcohols (R-OH) mol->nuc2 SNA_r_ nuc3 Thiols (R-SH) mol->nuc3 SNA_r_ reac1 Alkylation mol->reac1 reac2 Acylation mol->reac2 trans1 Hydrolysis mol->trans1 trans2 Reduction mol->trans2 trans3 Cycloaddition mol->trans3

Caption: Synthetic diversification of the core scaffold.

Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential

The 4-Chloro-6-hydroxypyrimidine-5-carbonitrile scaffold has served as a key building block in the development of a multitude of biologically active compounds. Its derivatives have shown promise in targeting a range of diseases, with a particular emphasis on cancer and inflammatory disorders.

Anticancer Agents

A significant body of research has focused on the development of pyrimidine-5-carbonitrile derivatives as potent anticancer agents.[1][6][7] The rationale behind this approach often involves targeting key enzymes and signaling pathways that are dysregulated in cancer cells.

Kinase Inhibitors: Many pyrimidine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The pyrimidine ring can mimic the adenine core of ATP, allowing these inhibitors to bind to the ATP-binding pocket of kinases and block their activity. Derivatives of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile have been explored as inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers. Pyrimidine derivatives have been designed to target the EGFR tyrosine kinase domain, leading to the inhibition of downstream signaling pathways and a reduction in tumor growth.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. The development of selective CDK inhibitors is a major focus of cancer research, and pyrimidine-based scaffolds have shown significant promise in this area.

Dual PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes. Morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual PI3K/mTOR inhibitors, demonstrating promising antitumor activity.[7]

Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of pyrimidine-based kinase inhibitors in the context of cancer cell signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine Pyrimidine-based Kinase Inhibitor Pyrimidine->RTK Inhibition Pyrimidine->PI3K Inhibition Pyrimidine->mTOR Inhibition

Caption: Inhibition of cancer signaling pathways.

Anti-inflammatory Agents

Chronic inflammation is a key contributing factor to a variety of diseases, including arthritis, cardiovascular disease, and certain types of cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Pyrimidine derivatives have been investigated as inhibitors of key inflammatory mediators.

Cyclooxygenase (COX) Inhibitors: The COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors have been developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent and selective COX-2 inhibitors with promising anti-inflammatory activity.[6]

Structure-Activity Relationship (SAR) Insights

The extensive synthetic accessibility of the 4-Chloro-6-hydroxypyrimidine-5-carbonitrile scaffold has enabled detailed exploration of structure-activity relationships. Key findings from various studies have highlighted the importance of specific structural features for biological activity:

  • Substitution at the C4 Position: The nature of the substituent introduced at the C4 position via nucleophilic substitution of the chloride is critical for target engagement and overall potency. The size, electronics, and hydrogen bonding capacity of this group can significantly impact binding affinity.

  • Modifications at the C2 and C6 Positions: While the core topic focuses on a C6-hydroxyl group, modifications at this and the C2 position in related pyrimidine-5-carbonitriles have been shown to influence activity. For example, the introduction of different amine substituents at the C2 and C6 positions of a pyrimidine-5-carbonitrile core has led to the identification of potent dual EGFR/COX-2 inhibitors.[1]

  • The Role of the C5-Nitrile: The cyano group at the C5 position is often a key pharmacophoric feature, participating in hydrogen bonding or other interactions within the target's active site.

Future Perspectives and Conclusion

4-Chloro-6-hydroxypyrimidine-5-carbonitrile continues to be a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its inherent reactivity and the established importance of the pyrimidine scaffold in medicinal chemistry ensure its continued relevance in drug discovery. Future research efforts will likely focus on:

  • Development of More Efficient and Selective Synthetic Methodologies: The refinement of synthetic routes to access this and related pyrimidine cores will facilitate the rapid generation of diverse compound libraries for high-throughput screening.

  • Exploration of New Biological Targets: While significant progress has been made in targeting kinases and inflammatory enzymes, the application of this scaffold to other disease areas and novel biological targets remains an exciting avenue for exploration.

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution mechanism for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Mechanism and Protocols for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Introduction & Structural Rationale 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Mechanism and Protocols for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Introduction & Structural Rationale

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a highly versatile, electron-deficient heteroaromatic building block. Pyrimidine cores are privileged scaffolds in drug discovery, appearing in approximately 20% of all small-molecule FDA-approved drugs over the past decade, particularly within the protein kinase inhibitor class[1].

The unique substitution pattern of this molecule primes it for highly efficient Nucleophilic Aromatic Substitution ( SN​Ar ). The C5-carbonitrile (-CN) group exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, localizing intense electrophilic character at the C4 position bearing the chloride leaving group[2]. While the C6-hydroxyl group can tautomerize to a pyrimidin-6(1H)-one and deprotonate under basic conditions to form an electron-donating oxide ( O− ), the synergistic electron-withdrawing pull of the two ring nitrogens and the C5-nitrile completely overrides this deactivation, maintaining exceptional reactivity at the C4-Cl bond[2].

Mechanistic Causality of the SN​Ar Pathway

The SN​Ar reaction on 4-chloro-6-hydroxypyrimidine-5-carbonitrile proceeds via an addition-elimination sequence.

  • Nucleophilic Attack (Addition): The nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient C4 carbon.

  • Meisenheimer Complex Formation: This attack disrupts aromaticity, forming a delocalized anionic intermediate known as the Meisenheimer complex. The negative charge is highly stabilized by the electronegative nitrogen atoms of the pyrimidine ring and the conjugated C5-nitrile group[3].

  • Leaving Group Expulsion (Elimination): The chloride ion ( Cl− ) is expelled, rapidly restoring the aromaticity of the pyrimidine system.

Note on Concerted Pathways: While the discrete Meisenheimer complex is the classical model, recent kinetic isotope effect (KIE) studies and computational analyses suggest that for highly activated pyrimidines with excellent leaving groups (like chloride), the addition and elimination steps can become highly synchronous, bordering on a concerted mechanism[4].

SNAr_Mechanism A 4-Chloro-6-hydroxypyrimidine- 5-carbonitrile (Electrophile) C Meisenheimer Complex (Delocalized Anion) A->C Addition (Rate-Determining) B Nucleophile (e.g., R-NH2) B->C Attack at C4 D C4-Substituted Product + Cl⁻ C->D Elimination (Fast/Concerted)

Figure 1: The SN​Ar mechanism illustrating the transition from electrophile to the stabilized Meisenheimer complex.

Experimental Protocols & Methodologies

To ensure self-validating and reproducible results, the following protocols have been optimized for chemoselectivity.

Protocol A: Chemoselective Amination (Primary and Secondary Amines)

Causality Check: Amination of highly activated pyrimidines is exothermic. Temperature control (starting at 0 °C) is critical to prevent degradation or dimerization. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without competing with the primary amine nucleophile[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol) to the solution in one portion. Stir for 5 minutes.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve the desired amine (1.1 eq, 11 mmol) in a minimal amount of THF and add it dropwise over 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (typically 1:1 EtOAc:Hexanes). The disappearance of the starting material ( m/z 155.5) indicates completion.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization.

Protocol B: Alkoxylation and Thiolation

Causality Check: Oxygen and sulfur nucleophiles require stronger basic conditions (e.g., K2​CO3​ ) to ensure complete deprotonation of the alcohol/thiol prior to attack. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to maximize the nucleophilicity of the resulting anion by poorly solvating it.

Step-by-Step Methodology:

  • Anion Generation: In a dry flask, combine the alcohol or thiol (1.2 eq) and anhydrous K2​CO3​ (2.5 eq) in anhydrous DMF (0.15 M). Stir at room temperature for 30 minutes to pre-form the nucleophilic anion.

  • Electrophile Addition: Cool the suspension to 0 °C. Add 4-chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq) portion-wise.

  • Propagation: For thiols, stir at room temperature for 1 hour (thiolates are highly nucleophilic). For alcohols, heat the mixture to 60 °C for 4–6 hours.

  • Workup: Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Workflow Step1 1. Substrate Preparation Dissolve in THF or DMF Step2 2. Base Addition Add DIPEA (Amines) or K2CO3 (Alcohols/Thiols) Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0°C to prevent exotherms Step2->Step3 Step4 4. Reaction Monitoring Confirm completion via LC-MS / TLC Step3->Step4 Step5 5. Quench & Workup Acidify/Precipitate & Extract Step4->Step5 Step6 6. Purification Column Chromatography or Recrystallization Step5->Step6

Figure 2: Standardized experimental workflow for the SN​Ar functionalization of 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for various nucleophiles attacking 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

EntryNucleophile ClassSpecific NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1Primary AmineBenzylamineTHFDIPEA0 to 252.092%
2Primary AmineBenzylamineEtOH Et3​N 804.075%*
3Secondary AmineMorpholineTHFDIPEA0 to 253.589%
4AlkoxidePhenolDMF K2​CO3​ 606.088%
5ThiolateThiophenolDMF K2​CO3​ 251.096%

*Note: Elevated temperatures in protic solvents (Entry 2) lead to competitive solvolysis (displacement of chloride by ethoxide) and thermal degradation, reducing the overall yield of the desired aminated product.

References

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. Discusses the kinetic isotope effects proving concerted SN​Ar mechanisms in activated pyrimidines. URL: [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines - ACS Publications. Provides DFT predictions and Bond Dissociation Energies (BDEs) for C-Cl bonds in pyrimidine systems. URL:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction - Frontiers. Details the kinetic stabilization of the Meisenheimer complex during nucleophilic attack on pyrimidines. URL:[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines - ChemRxiv. Highlights the prevalence of pyrimidine cores in FDA-approved drugs and C4 vs C2 reactivity profiles. URL:[Link]

  • US20130079519A1 - Regioselective preparation of substituted pyrimidines - Google Patents. Describes the critical use of non-nucleophilic bases like DIPEA and temperature control for chemoselective pyrimidine amination.

Sources

Application

The Versatile Building Block: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in the Synthesis of Fused Heterocycles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with diverse biological activities and unique photoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with diverse biological activities and unique photophysical properties is perpetual. Fused heterocyclic systems, particularly those derived from the pyrimidine core, have consistently emerged as privileged structures, demonstrating a wide array of pharmacological effects.[1] At the heart of this synthetic exploration lies the strategic use of versatile building blocks, and among them, 4-chloro-6-hydroxypyrimidine-5-carbonitrile stands out as a highly valuable precursor for the construction of a variety of fused heterocycles. Its unique arrangement of reactive functional groups—a labile chlorine atom, a tautomerizable hydroxyl group, and a reactive nitrile—offers a rich platform for a multitude of cyclization strategies.

This technical guide provides an in-depth exploration of 4-chloro-6-hydroxypyrimidine-5-carbonitrile as a pivotal building block. We will delve into its synthesis, explore its reactivity with various binucleophiles, and provide detailed, field-proven protocols for the synthesis of key fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines.

The Strategic Importance of the 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Scaffold

The utility of 4-chloro-6-hydroxypyrimidine-5-carbonitrile stems from the distinct reactivity of its functional groups. The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various side chains or the initiation of ring closure. The hydroxyl group at the 6-position, existing in tautomeric equilibrium with its keto form, can also participate in cyclization reactions or be used as a handle for further functionalization. The nitrile group at the 5-position is a versatile precursor for the formation of five- and six-membered rings.

Caption: Key reactive sites of 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

Synthesis of the Building Block: A Practical Approach

While various methods for the synthesis of substituted pyrimidines exist, a common and practical route to 4-chloro-6-hydroxypyrimidine-5-carbonitrile often starts from readily available precursors like ethyl cyanoacetate and urea, followed by chlorination. A scalable process for a related compound, 4,6-dichloropyrimidine-5-carbonitrile, provides valuable insights into the key transformations.[2]

Protocol: Synthesis of 4,6-Dihydroxypyrimidine-5-carbonitrile (A Precursor)

This protocol outlines the synthesis of a key intermediate, which can then be selectively chlorinated.

Materials:

  • Ethyl cyanoacetate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring.

  • Add urea to the reaction mixture and reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with hydrochloric acid to precipitate the product.

  • The crude 4,6-dihydroxypyrimidine-5-carbonitrile is collected by filtration, washed with water, and dried.

Further selective chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride (POCl₃), often with controlled stoichiometry and temperature to favor mono-substitution.

Application in the Synthesis of Fused Heterocycles

The true power of 4-chloro-6-hydroxypyrimidine-5-carbonitrile is realized in its reactions with binucleophiles, which lead to the formation of a diverse range of fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant biological activities, often acting as kinase inhibitors.[3] The reaction of 4-chloro-6-hydroxypyrimidine-5-carbonitrile with hydrazine derivatives provides a direct route to this important scaffold.

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Materials:

  • 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

  • Hydrazine hydrate

  • Ethanol or another suitable solvent

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of 4-chloro-6-hydroxypyrimidine-5-carbonitrile in ethanol, add hydrazine hydrate.

  • The reaction mixture is refluxed for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to afford the pure 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-ol.[4]

Causality Behind Experimental Choices: The use of a protic solvent like ethanol facilitates the reaction and the precipitation of the product upon cooling. Hydrazine hydrate acts as the binucleophile, with one nitrogen atom displacing the chlorine and the other attacking the nitrile carbon to form the pyrazole ring.

Reactant 1Reactant 2SolventConditionsProductYield (%)Reference
4-Chloro-6-hydroxypyrimidine-5-carbonitrileHydrazine hydrateEthanolReflux, 3h4-Amino-1H-pyrazolo[3,4-d]pyrimidine-6-olGood[4]
4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidinesHydrazine hydrateEthanolReflux3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] PyrimidinesNot specified[4]
Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another class of fused heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. A common strategy for their synthesis involves the reaction of a functionalized pyrimidine with a sulfur-containing reagent.

Materials:

  • 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

  • Sodium hydrosulfide (NaSH) or other sulfur nucleophiles

  • A suitable solvent like Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-chloro-6-hydroxypyrimidine-5-carbonitrile in DMF.

  • Add sodium hydrosulfide portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for a few hours, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give the desired thieno[2,3-d]pyrimidine.[5]

Causality Behind Experimental Choices: DMF is a good polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. Sodium hydrosulfide provides the sulfur nucleophile required for the initial displacement of the chlorine atom, which is followed by an intramolecular cyclization involving the nitrile group to form the thiophene ring.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are of interest due to their structural similarity to purines and pteridines, and they exhibit a range of biological activities, including kinase inhibition.[6][7] The synthesis of this scaffold from 4-chloro-6-hydroxypyrimidine-5-carbonitrile can be achieved by reacting it with compounds containing an active methylene group.

Materials:

  • 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

  • Malononitrile or other active methylene compounds

  • A base such as sodium ethoxide or piperidine

  • A suitable solvent like ethanol or DMF

Procedure:

  • To a solution of sodium ethoxide in ethanol, add malononitrile.

  • To this mixture, add 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is acidified to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized to obtain the pure pyrido[2,3-d]pyrimidine.[8][9]

Causality Behind Experimental Choices: The base is required to deprotonate the active methylene compound, generating a carbanion that acts as the nucleophile. This carbanion attacks the electrophilic carbon bearing the chlorine atom, leading to a substitution reaction. Subsequent intramolecular cyclization and aromatization lead to the formation of the fused pyridine ring.

Conclusion

4-Chloro-6-hydroxypyrimidine-5-carbonitrile has proven to be a remarkably versatile and valuable building block in the synthesis of a wide array of fused heterocyclic systems. Its strategically positioned functional groups provide a predictable and controllable platform for constructing complex molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with tailored properties. As the demand for new and effective therapeutic agents and functional materials continues to grow, the importance of such versatile building blocks in synthetic chemistry cannot be overstated.

References

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Omega. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. PMC. [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. [Link]

  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]

  • Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). IntechOpen. [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

  • Process for the preparation of thieno(2,3-c).
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

  • Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. PubMed. [Link]

  • Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. PMC. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

  • Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. [Link]

  • Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU. [Link]

Sources

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Introduction: The Strategic Value of the Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2][3] Its presence in natural molecules like nucleic acids and in numerous approved drugs for indications ranging from cancer to viral infections underscores its privileged status.[4][5] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is therefore a critical strategy in the generation of novel molecular entities for drug discovery programs.[6] Among these methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[7][8]

This application note provides a comprehensive guide to the Suzuki cross-coupling reaction utilizing 4-Chloro-6-hydroxypyrimidine-5-carbonitrile , a highly functionalized and valuable building block. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines excellent substrates for such transformations.[5][9] The strategic placement of the chloro, hydroxyl, and carbonitrile groups on this particular substrate offers multiple avenues for further chemical elaboration, making it an attractive starting material for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][10] The key steps are oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting suboptimal results.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 4-chloro-6-hydroxypyrimidine-5-carbonitrile. This step forms a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) to the palladium center, displacing the chloride ion. Finally, reductive elimination from the Pd(II) complex yields the desired C-C coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)Ln

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[11]

Materials and Reagents
  • Substrate: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., triphenylphosphine)

  • Base: e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Degassed 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Inert Gas: Argon or Nitrogen

Protocol 1: Conventional Heating
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.[11] The exclusion of oxygen is critical as the Pd(0) species is susceptible to oxidation, which can deactivate the catalyst.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[9][12]

  • Reaction Setup: In a microwave reaction vial, combine 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1).

  • Inert Atmosphere: Displace the air in the vial with an inert gas.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[12]

  • Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Pyrimidine - Boronic Acid - Catalyst - Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heating Method: Conventional or Microwave C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

Optimization of Reaction Conditions

The success of the Suzuki coupling is highly dependent on the careful selection and optimization of reaction parameters. The following table summarizes key variables and provides guidance for achieving high yields.

ParameterOptionsConsiderations and Recommendations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many applications.[13] For less reactive chlorides, more sophisticated catalyst systems with electron-rich and bulky phosphine ligands may be required.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can be critical. K₃PO₄ is often effective for challenging couplings.[13] The presence of the acidic hydroxyl group on the substrate may necessitate the use of a stronger base or a larger excess.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9] The ratio can be adjusted to optimize solubility and reaction rate.
Temperature 70-120 °CHigher temperatures generally increase the reaction rate, but can also lead to side reactions such as protodeboronation of the boronic acid.[13] Microwave heating can allow for rapid heating to higher temperatures with shorter reaction times.[12]
Boronic Acid Aryl, HeteroarylElectron-rich boronic acids tend to react more readily.[9] The stability of the boronic acid is also a factor; aryltrifluoroborate salts can be a more stable alternative.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.[11]- Screen different bases and solvent systems.
Low Yield - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Use a slight excess of the boronic acid (1.1-1.2 equiv.).- Avoid excessively high temperatures or prolonged reaction times.[13]- Use fresh, high-purity boronic acid.
Formation of Side Products - Reaction with other functional groups- The hydroxyl group on the pyrimidine ring is generally compatible, but may require protection in some cases. The nitrile group is typically stable under Suzuki conditions.

Applications in Drug Development

The 5-aryl-6-hydroxypyrimidine-5-carbonitrile products synthesized via this methodology are valuable intermediates for the development of novel therapeutics. The pyrimidine core is a well-established pharmacophore, and the ability to introduce a wide range of aryl and heteroaryl substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR).[6] These compounds can serve as starting points for the synthesis of inhibitors of various enzymes, such as kinases, or as ligands for a variety of receptors. The diverse pharmacological potential of substituted pyrimidines includes anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][3][4]

References

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of 5-substituted pyrimidine analogs. Available from: [Link]

  • Bentham Science. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Available from: [Link]

  • Bentham Science. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Available from: [Link]

  • PubMed. 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Available from: [Link]

  • Innovare Academic Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • RSC Publishing. Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Available from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]

  • PMC. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Available from: [Link]

  • ResearchGate. Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Available from: [Link]

  • Mettler Toledo. 鈴木交叉偶聯反應機理. Available from: [Link]

  • POSTECH. Cross coupling reactions in organic synthesis themed issue. Available from: [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • R Discovery. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.. Available from: [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]

  • MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Available from: [Link]

  • Taylor & Francis. Coupling reactions – Knowledge and References. Available from: [Link]

  • OUCI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Chloro-6-hydroxypyrimidine-5-carbonitrile for Next-Generation Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist This document serves as a technical guide to the strategic application of 4-chloro-6-hydroxypyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

This document serves as a technical guide to the strategic application of 4-chloro-6-hydroxypyrimidine-5-carbonitrile, a highly versatile heterocyclic building block, in the rational design and synthesis of potent and selective kinase inhibitors. We will move beyond simple procedural lists to explore the chemical logic and structure-activity relationships (SAR) that empower researchers to harness this scaffold's full potential.

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology. The pyrimidine ring system is a cornerstone of this field, recognized as a "privileged scaffold" due to its intrinsic ability to function as a bioisostere of the adenine core of ATP.[1][2][3] This mimicry allows pyrimidine-based compounds to effectively compete for the ATP-binding site, forming crucial hydrogen bond interactions with the kinase hinge region—the anchor point for many inhibitors.[2][4]

Within this class of valuable starting materials, 4-chloro-6-hydroxypyrimidine-5-carbonitrile stands out. Its unique trifunctional nature provides an ideal platform for combinatorial synthesis and property modulation, making it an invaluable tool for generating diverse libraries of potential kinase inhibitors.

Part 1: The Scaffold—Chemical Reactivity and Strategic Value

The utility of 4-chloro-6-hydroxypyrimidine-5-carbonitrile is rooted in the distinct roles of its three functional groups. Understanding the chemistry of each position is fundamental to its strategic application.

  • The C4-Chloro Group: The Gateway to Diversity The chlorine atom at the C4 position is the primary site for synthetic elaboration. It is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of nitrogen nucleophiles (e.g., anilines, piperazines, aliphatic amines).[4][5] This reaction serves as the main avenue for exploring the solvent-exposed regions of the kinase ATP-binding pocket, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic profiles.[2]

  • The C6-Hydroxyl Group: The Hinge-Binding Anchor The hydroxyl group at C6, existing in tautomeric equilibrium with its 6-oxo form, is a critical hydrogen bond donor and acceptor. This functionality is often instrumental in establishing one of the key interactions with the backbone amides of the kinase hinge region, effectively anchoring the inhibitor within the active site.

  • The C5-Nitrile Group: The Modulator The electron-withdrawing nitrile group at the C5 position significantly influences the electronics of the pyrimidine ring, impacting the reactivity of the C4-chloro group. Furthermore, it can act as a hydrogen bond acceptor or be used as a handle for further chemical transformations. Its relatively small size and polar nature make it a valuable component for fine-tuning binding affinity and can be a candidate for bioisosteric replacement to modulate molecular properties.[6][7]

Caption: Key functional groups and their strategic roles.

Part 2: Core Synthetic Protocols

The following protocols provide a robust framework for the synthesis and elaboration of kinase inhibitors from the title scaffold.

Protocol 1: General Procedure for C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the foundational reaction for creating a library of C4-substituted pyrimidine derivatives.

Rationale: The reaction leverages the electrophilic nature of the C4 carbon, which is enhanced by the electron-withdrawing effects of the ring nitrogens and the C5-nitrile group. An organic base is required to scavenge the HCl generated during the substitution, driving the reaction to completion. High-boiling point solvents like n-butanol or DMF are often used to provide the necessary thermal energy for the reaction to proceed at a practical rate.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 4-chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as n-butanol, isopropanol, or N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Addition of Nucleophile and Base: Add the desired amine nucleophile (e.g., a substituted aniline or piperazine derivative) (1.1-1.5 eq.) followed by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethanol), and dried under vacuum.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Caption: General workflow for the SNAr reaction.

Part 3: Illuminating Structure-Activity Relationships (SAR)

Systematic modification of the 4-chloro-6-hydroxypyrimidine-5-carbonitrile scaffold is essential for optimizing biological activity. The table below illustrates hypothetical SAR data based on common observations in kinase inhibitor development.

Causality in SAR:

  • C4-Anilines: Small substituents (e.g., F, Cl) on the aniline ring can probe small hydrophobic pockets or act as hydrogen bond acceptors, often improving potency.[9] Larger, flexible groups can be used to target regions outside the immediate ATP-binding site.

  • C4-Piperazines: The terminal nitrogen of a piperazine is a powerful tool for enhancing solubility and modulating pharmacokinetics. Adding small alkyl groups (e.g., ethyl) can improve cell permeability and metabolic stability.[9]

  • C5-Modifications: Bioisosteric replacement of the nitrile group can drastically alter the compound's properties. For example, replacing -CN with -Cl maintains the electron-withdrawing character but changes the hydrogen bonding potential, which can be used to fine-tune selectivity against off-target kinases.[6]

Table 1: Representative Structure-Activity Relationship Data for Pyrimidine Derivatives

Compound IDC4-SubstituentTarget KinaseIC50 (nM)Rationale for Change
1a 4-FluoroanilineAurora A75Establishes baseline potency with a common aniline moiety.
1b 4-Chloro-2-fluoroanilineAurora A15Addition of ortho-fluoro and para-chloro groups enhances binding, possibly through additional contacts or conformational restriction.[9]
1c AnilineAurora A250Removal of halogen leads to a significant loss of potency, highlighting the importance of the substituent.
2a 1-PiperazineAurora B500Unsubstituted piperazine provides a vector for modification but lacks potency.
2b 4-Ethyl-1-piperazineAurora B45Addition of a small, lipophilic ethyl group improves cell permeability and/or fills a small hydrophobic pocket, boosting potency.[9]
2c 4-Methyl-1-piperazineAurora B60A slightly smaller methyl group is also effective but may have subtly different interactions or properties compared to ethyl.

Part 4: Protocol for Biological Evaluation

Once synthesized, the inhibitory activity of the new compounds must be quantified. This general protocol is for an in vitro luminescent kinase assay, a common method for determining inhibitor potency (IC50).

Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase phosphorylates a substrate using ATP. In the presence of an inhibitor, the kinase activity is reduced, and more ATP remains. A luciferase-based reagent is added that produces light in an amount directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to high inhibition.[1]

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10-50 µM. Dispense a small volume (e.g., 100 nL) of these dilutions into the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase and its specific substrate peptide in the appropriate kinase assay buffer. Add this solution to the wells containing the test compounds and mix briefly.

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration close to its Km for the target kinase. Add the ATP solution to all wells to start the enzymatic reaction.

  • Kinase Reaction: Incubate the plate at the kinase's optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Data Acquisition: After a brief incubation (10 minutes) to stabilize the signal, measure the luminescence using a microplate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 1. Prepare Serial Dilutions of Inhibitor in DMSO p2 2. Dispense Inhibitor into 384-well Plate r1 3. Add Kinase + Substrate to Plate p2->r1 r2 4. Initiate with ATP r1->r2 r3 5. Incubate at 30°C r2->r3 d1 6. Add Luminescent Detection Reagent r3->d1 d2 7. Read Luminescence d1->d2 d3 8. Calculate % Inhibition and Determine IC50 d2->d3

Caption: Workflow for a luminescent kinase inhibition assay.

Conclusion

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is more than just a chemical reagent; it is a strategic platform for innovation in kinase inhibitor design. Its predictable reactivity and multifunctional nature provide medicinal chemists with a reliable and versatile starting point for constructing complex and highly functionalized molecules. By understanding the interplay between its chemical properties and the structural requirements of kinase active sites, researchers can rationally design the next generation of targeted therapeutics. The protocols and principles outlined in this guide serve as a foundational resource for unlocking the full potential of this powerful scaffold.

References

  • Anto, F., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(17), 5275. Available at: [Link]

  • Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Available at: [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(1), 393-409. Available at: [Link]

  • Wood, A., et al. (2019). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 14(16), 1546-1555. Available at: [Link]

  • Kim, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2305.16141. Available at: [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. Available at: [Link]

  • Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2134-2139. Available at: [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Chemspace (n.d.). Bioisosteric Replacements. Available at: [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(45), 29515-29532. Available at: [Link]

  • Fernandes, R., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6296. Available at: [Link]

  • Sadybekov, A., & Katritch, V. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 888. Available at: [Link]

  • ResearchGate (2019). (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]

  • Amici, R., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16076-16096. Available at: [Link]

  • CORE (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

  • Chemical-Knomics (n.d.). Drug Discovery - Inhibitor. Available at: [Link]

  • ResearchGate (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • G-Zero, F., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 493-498. Available at: [Link]

Sources

Method

Protocol for scaling up 4-Chloro-6-hydroxypyrimidine-5-carbonitrile production

An Application Note on the Process Development and Scale-Up Protocol for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Process Development and Scale-Up Protocol for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. The narrative delves into the underlying chemical principles, offers a detailed, step-by-step protocol for both laboratory and pilot-scale production, and emphasizes critical process safety and optimization considerations. This guide is structured to provide not just a methodology, but a framework for understanding the challenges and rationale behind scaling up this important chemical synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are present in numerous therapeutic agents.[1][2] Their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a cornerstone of medicinal chemistry.[1][3] 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, in particular, serves as a versatile building block, leveraging its reactive chloro and cyano groups for further chemical modifications in drug discovery programs.

The transition from lab-scale discovery to pilot-plant production is a critical phase in chemical development, fraught with challenges related to safety, reproducibility, and economics.[4] This guide aims to provide a robust and scalable process for the synthesis of this intermediate, grounded in established chemical principles and safety-conscious engineering.

Synthetic Strategy: A Multi-Step Approach

The most common and scalable synthetic routes to substituted pyrimidines often involve the condensation of a three-carbon fragment with an amidine, urea, or thiourea.[5][6] For 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a frequently employed strategy begins with a readily available precursor like 4,6-dihydroxypyrimidine. A similar scalable process has been successfully developed for the analogous compound, 4,6-dichloropyrimidine-5-carbonitrile.[7][8]

The selected pathway involves three key transformations:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the pyrimidine ring.

  • Oximation: Conversion of the aldehyde to an aldoxime.

  • Dehydrative Chlorination: Simultaneous chlorination of the hydroxyl group and dehydration of the oxime to form the nitrile. An interesting and useful finding is that the aldoxime of the related 4,6-dichloro-5-formylpyrimidine is unstable and readily converts to 4-chloro-5-cyano-6-hydroxypyrimidine.[8] This inherent reactivity can be leveraged to achieve the desired product.

Process Workflow Overview

The following diagram outlines the high-level workflow for the production scale-up.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Quality Control A 1. Starting Material (4,6-Dihydroxypyrimidine) B 2. Vilsmeier-Haack Formylation & Chlorination A->B C 3. Oximation with Hydroxylamine HCl B->C D 4. Dehydration & Final Product Formation C->D E 5. Reaction Quench & Crude Precipitation D->E F 6. Filtration & Washing E->F G 7. Drying under Vacuum F->G H 8. Final Product G->H I 9. HPLC for Purity H->I J 10. NMR/MS for Identity I->J K 11. Release J->K

Caption: High-level workflow for the synthesis and purification of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

Safety and Handling: A Critical Prerequisite

Before initiating any synthetic work, it is imperative to understand the hazards associated with all reagents and the product.

  • 4-Chloro-6-hydroxypyrimidine-5-carbonitrile: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage.[10]

  • Thionyl Chloride (SOCl₂): Similar to POCl₃, it is corrosive, toxic, and reacts with water to produce toxic gases (HCl and SO₂).

  • Hydroxylamine Hydrochloride: Can be an irritant and has specific handling requirements.[7]

Mandatory Safety Precautions:

  • All operations must be conducted in a well-ventilated chemical fume hood.[11]

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

  • An emergency eyewash station and safety shower must be readily accessible.[12]

  • Inert atmosphere (e.g., Nitrogen or Argon) is recommended for reactions involving water-sensitive reagents like POCl₃.

  • Careful, controlled quenching procedures are essential to manage exothermic reactions and off-gassing.

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol details a typical laboratory-scale synthesis to produce a reference standard and understand the reaction profile.

Reagents and Equipment
ReagentMW ( g/mol )Mass (g)Moles (mmol)Molar Eq.
4,6-Dihydroxypyrimidine112.0910.089.21.0
Phosphorus Oxychloride (POCl₃)153.3382.0 (50 mL)5356.0
N,N-Dimethylformamide (DMF)73.0919.7 (21 mL)2693.0
Hydroxylamine Hydrochloride69.4913.61962.2
Acetonitrile (ACN)41.05~200 mL--
Water (for workup)18.02~500 mL--

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser with gas outlet to a scrubber, dropping funnel, and standard laboratory glassware.

Step-by-Step Procedure
  • Vilsmeier Reagent Formation: To a 500 mL flask under a nitrogen atmosphere, add POCl₃ (50 mL) and cool to 0-5 °C in an ice bath. Slowly add DMF (21 mL) via a dropping funnel over 30 minutes, keeping the internal temperature below 10 °C.

  • Formylation & Chlorination: To the formed Vilsmeier reagent, add 4,6-dihydroxypyrimidine (10.0 g) portion-wise over 30 minutes. The mixture will become a thick slurry.

  • Reaction: Slowly warm the mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Oximation: Cool the reaction mixture to room temperature. In a separate beaker, dissolve hydroxylamine hydrochloride (13.6 g) in water (50 mL).

  • Workup & Isolation: Very slowly and carefully, pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring in the fume hood. This is a highly exothermic and gas-evolving step. Once the quench is complete, slowly add the aqueous hydroxylamine hydrochloride solution.

  • Precipitation: Stir the resulting mixture at room temperature for 2-3 hours. The product, 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, washing the cake thoroughly with cold water (3 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Protocol for Scaling Up to Pilot Plant (50 L Reactor)

Scaling up requires a shift in mindset from laboratory glassware to robust, contained chemical reactors. The core chemistry remains the same, but control over physical parameters like heat transfer, mass transfer (mixing), and rates of addition becomes paramount.[4]

Key Scale-Up Considerations
  • Heat Management: The Vilsmeier-Haack reaction and the quenching step are highly exothermic. A glass-lined reactor with a jacket for heating/cooling is essential for temperature control. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.

  • Reagent Addition: Addition rates must be carefully controlled. Sub-surface addition via a dip tube is preferred for reactive reagents to prevent accumulation and potential runaway reactions.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." The impeller type, position, and agitation speed must be optimized.

  • Material Transfer: Use of pumps and enclosed systems for transferring corrosive liquids like POCl₃ is mandatory.

  • Process Safety Review: A thorough hazard and operability (HAZOP) study should be conducted before the pilot run to identify and mitigate potential risks.

Pilot-Scale Reagents and Equipment
ReagentMass (kg)Volume (L)Moles (kmol)Molar Eq.
4,6-Dihydroxypyrimidine4.0-0.03571.0
Phosphorus Oxychloride (POCl₃)32.820.00.2146.0
N,N-Dimethylformamide (DMF)7.98.40.1083.0
Hydroxylamine Hydrochloride5.44-0.07832.2
Acetonitrile (ACN)-~80 L--
Water (for workup)-~200 L--

Equipment: 50 L glass-lined reactor with overhead stirrer, heating/cooling jacket, temperature probe, reflux condenser vented to a scrubber, and a pressure-equalizing addition funnel or pump system. A separate 100 L quench vessel is also required.

Pilot-Scale Step-by-Step Protocol
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Vilsmeier Reagent Formation: Charge POCl₃ (20.0 L) to the reactor. Start agitation and begin cooling the jacket to 0-5 °C. Using a metering pump, add DMF (8.4 L) over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Formylation & Chlorination: Once the Vilsmeier reagent is formed and at temperature, add 4,6-dihydroxypyrimidine (4.0 kg) in portions via a powder charging port over 1-2 hours.

  • Reaction: Program the reactor to slowly heat the contents to 80-85 °C over 1 hour. Maintain this temperature for 6-8 hours, or until in-process control (IPC) via HPLC confirms reaction completion (starting material <1.0%).

  • Cooling and Transfer: Cool the reaction mixture to 20-25 °C.

  • Workup & Oximation: Prepare the 100 L quench vessel with crushed ice/water (120 kg). Under vigorous agitation, slowly transfer the reactor contents into the quench vessel over 2-3 hours, carefully monitoring the temperature and off-gassing. Prepare a solution of hydroxylamine hydrochloride (5.44 kg) in water (20 L) and add it to the quenched mixture.

  • Precipitation: Stir the mixture in the quench vessel for 3-4 hours at ambient temperature to ensure complete precipitation.

  • Isolation: Filter the slurry using a suitable filter (e.g., Nutsche filter-dryer). Wash the product cake with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum at 40-50 °C until the loss on drying (LOD) is <0.5%.

  • Quality Control: Sample the final product for analysis (HPLC, NMR, MS) to confirm purity and identity.

Reaction Mechanism Visualization

The following diagram illustrates the key chemical transformations in this synthesis.

G Start 4,6-Dihydroxypyrimidine Intermediate1 Vilsmeier Adduct Start->Intermediate1 Formylation Intermediate2 4-Chloro-6-hydroxy- 5-formylpyrimidine Intermediate1->Intermediate2 Chlorination Intermediate3 Aldoxime Intermediate Intermediate2->Intermediate3 Oximation FinalProduct 4-Chloro-6-hydroxy- pyrimidine-5-carbonitrile Intermediate3->FinalProduct Dehydration Reagent1 POCl₃, DMF (Vilsmeier Reagent) Reagent1->Start:n Reagent2 NH₂OH·HCl Reagent2->Intermediate2:n Reagent3 -H₂O (Dehydration) Reagent3->Intermediate3:n

Caption: Simplified reaction mechanism for the synthesis of the target compound.

Process Optimization and Troubleshooting

To ensure a robust and economical process, several parameters can be optimized.[14]

  • Solvent Choice: While acetonitrile is common, exploring other high-boiling, inert solvents could improve reaction kinetics or simplify workup.

  • Reagent Stoichiometry: The molar equivalents of the Vilsmeier reagent and hydroxylamine can be fine-tuned to maximize yield and minimize residual impurities.

  • Temperature and Time: An optimization study (e.g., Design of Experiments, DoE) can identify the ideal temperature and reaction time to achieve high conversion with minimal byproduct formation.

  • Troubleshooting Low Yield: If yields are low, potential causes include incomplete initial reaction, degradation during quench, or losses during filtration. Each step should be analyzed via IPC sampling to pinpoint the issue.

Conclusion

The successful scale-up of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile production is achievable through a methodical approach that combines a deep understanding of the underlying chemistry with rigorous process engineering and safety protocols. This guide provides a foundational protocol and highlights the critical parameters for transitioning from the laboratory bench to a pilot-plant setting. By focusing on controlled reaction conditions, effective heat management, and comprehensive safety reviews, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate at scale.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 4-Chloro-6-hydroxy-5-pyrimidinecarbonitrile.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018, November 13).
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Merck Millipore. (2025, December 31).
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
  • Fisher Scientific. (2024, February 18). SAFETY DATA SHEET: 4,6-Dichloro-5-nitropyrimidine.
  • Single-Step Synthesis of Pyrimidine Derivatives. (2006, October 12). Journal of the American Chemical Society.
  • BroadPharm. (2022, March 18). BP-25605.
  • Method for producing 4-chloro-6-hydroxypyrimidine. (WO2001000593A1).
  • Optimization of reaction conditions for the synthesis of pyrimidine deriv
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.
  • SYNTHESIS OF CHLORINATED PYRIMIDINES. (EP1301489B1).
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.
  • Easy Scale-up of Wurster Processes for Pellet Drug Layering and Taste Masking. (2024, October 7).
  • Chemical Process Development and Scale-Up. Mettler Toledo.

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Application

Application Notes and Protocols for the Derivatization of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in Pharmaceutical Research

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Within this privileged class of heterocycles, 4-Chloro-6-hydroxypyrimidine-5-carbonitrile represents a particularly versatile building block for pharmaceutical research and drug development. Its multifunctional nature, featuring three distinct points for chemical modification, allows for the systematic exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

This comprehensive guide provides detailed application notes and protocols for the derivatization of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the experimental choices, empowering researchers to confidently and effectively utilize this valuable scaffold in their drug discovery programs.

Understanding the Reactivity of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

The synthetic utility of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile stems from its unique electronic and structural features. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further accentuated by the electron-withdrawing effects of the chloro and cyano substituents. This electronic landscape dictates the reactivity at three primary sites:

  • C4-Position (Chloro-substitution): The carbon atom bonded to the chlorine is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr) . This is often the most facile derivatization pathway, allowing for the introduction of a wide array of functional groups.

  • 6-Hydroxyl Group (O-Alkylation and Acylation): The hydroxyl group can act as a nucleophile, enabling O-alkylation and O-acylation reactions. It's important to note the existence of keto-enol tautomerism, where the hydroxyl form is in equilibrium with its 1,6-dihydro-6-oxopyrimidine tautomer. The predominant tautomer can be influenced by the solvent and pH.

  • Pyrimidine Ring Nitrogens (N-Alkylation): The ring nitrogen atoms can also be alkylated, particularly under basic conditions. Competition between N- and O-alkylation is a critical consideration in the design of synthetic routes.

The strategic and selective modification of these positions is key to developing novel molecular entities with desired biological profiles.

Derivatization Strategies and Protocols

This section outlines detailed protocols for the three primary derivatization strategies for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. The choice of reaction conditions is critical for achieving the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The displacement of the C4-chloro group is a robust method for introducing diverse functionalities. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be employed, with amines and alkoxides being the most common. The nucleophilicity of the reagent will influence the reaction rate.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN), or polar protic solvents like ethanol or isopropanol, are typically used to ensure the solubility of the reactants and facilitate the reaction.

  • Temperature: Heating is often necessary to achieve a reasonable reaction rate, with temperatures typically ranging from ambient to the reflux temperature of the solvent.

Experimental Protocol: Synthesis of 4-Amino-6-hydroxypyrimidine-5-carbonitrile Derivatives

Start 4-Chloro-6-hydroxypyrimidine-5-carbonitrile + Amine Nucleophile Step1 Dissolve in appropriate solvent (e.g., Ethanol, DMF) Start->Step1 Step2 Add base (e.g., Triethylamine) Step1->Step2 Step3 Heat reaction mixture (e.g., Reflux) Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool to room temperature Step4->Step5 Step6 Isolate product (e.g., Filtration or Extraction) Step5->Step6 End Purified 4-amino-substituted product Step6->End

Figure 1. General workflow for the nucleophilic aromatic substitution of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile with amines.

Step-by-Step Methodology:

  • To a solution of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, 10-20 mL/mmol) in a round-bottom flask, add the desired amine nucleophile (1.1-1.5 eq.).

  • Add a non-nucleophilic base such as triethylamine (1.2-2.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Reactant/ReagentMolecular WeightMolesEquivalents
4-Chloro-6-hydroxypyrimidine-5-carbonitrile155.55 g/mol 1 mmol1.0
Amine NucleophileVaries1.1-1.5 mmol1.1-1.5
Triethylamine101.19 g/mol 1.2-2.0 mmol1.2-2.0
Solvent (e.g., Ethanol)-10-20 mL-

Table 1. Representative reaction parameters for the synthesis of 4-amino-6-hydroxypyrimidine-5-carbonitrile derivatives.

O-Alkylation of the 6-Hydroxyl Group

Selective O-alkylation can be achieved under appropriate basic conditions, leading to the formation of 6-alkoxypyrimidine derivatives.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. The choice of base is crucial for selectivity. Weaker bases like potassium carbonate (K₂CO₃) often favor O-alkylation over N-alkylation. Stronger bases like sodium hydride (NaH) can lead to a mixture of N- and O-alkylated products.

  • Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common alkylating agents.

  • Solvent: Polar aprotic solvents like acetone or DMF are typically used. Acetone is often preferred with K₂CO₃ as it can lead to higher O-selectivity.[2]

Experimental Protocol: Synthesis of 4-Chloro-6-alkoxypyrimidine-5-carbonitrile

Start 4-Chloro-6-hydroxypyrimidine-5-carbonitrile + Alkyl Halide Step1 Suspend in Acetone Start->Step1 Step2 Add Potassium Carbonate Step1->Step2 Step3 Heat to reflux Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Filter off inorganic salts Step4->Step5 Step6 Concentrate filtrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Purified 4-Chloro-6-alkoxypyrimidine-5-carbonitrile Step7->End

Figure 2. General workflow for the O-alkylation of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

Step-by-Step Methodology:

  • Suspend 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq.) and potassium carbonate (1.5-2.0 eq.) in acetone (15-25 mL/mmol).

  • Add the alkyl halide (1.1-1.3 eq.) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-alkoxypyrimidine-5-carbonitrile.

Reactant/ReagentMolecular WeightMolesEquivalents
4-Chloro-6-hydroxypyrimidine-5-carbonitrile155.55 g/mol 1 mmol1.0
Alkyl HalideVaries1.1-1.3 mmol1.1-1.3
Potassium Carbonate138.21 g/mol 1.5-2.0 mmol1.5-2.0
Solvent (Acetone)-15-25 mL-

Table 2. Representative reaction parameters for the O-alkylation of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

N-Alkylation of the Pyrimidine Ring

While potentially more challenging to achieve selectively, N-alkylation provides another avenue for structural diversification.

Causality Behind Experimental Choices:

  • Base: Stronger bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), are generally required to deprotonate the ring nitrogen. These conditions can also lead to O-alkylation, so careful optimization is necessary.

  • Solvent: Anhydrous polar aprotic solvents like DMF or tetrahydrofuran (THF) are essential to prevent quenching of the strong base.

  • Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or heated to drive the alkylation.

Experimental Protocol: Synthesis of 1-Alkyl-4-chloro-1,6-dihydro-6-oxo-pyrimidine-5-carbonitrile

Start 4-Chloro-6-hydroxypyrimidine-5-carbonitrile + Alkyl Halide Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add NaH portion-wise at 0 °C Step1->Step2 Step3 Stir for 30 min at 0 °C Step2->Step3 Step4 Add alkyl halide dropwise Step3->Step4 Step5 Allow to warm to room temperature Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench with water Step6->Step7 Step8 Extract with ethyl acetate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Purified N-alkylated product Step9->End

Figure 3. General workflow for the N-alkylation of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

Step-by-Step Methodology:

  • To a solution of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq.) in anhydrous DMF (10-20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N-alkylated product(s). Note that a mixture of N1 and N3 isomers, as well as the O-alkylated product, may be obtained and require careful separation.

Reactant/ReagentMolecular WeightMolesEquivalents
4-Chloro-6-hydroxypyrimidine-5-carbonitrile155.55 g/mol 1 mmol1.0
Sodium Hydride (60%)40.00 g/mol 1.1 mmol1.1
Alkyl HalideVaries1.1 mmol1.1
Solvent (Anhydrous DMF)-10-20 mL-

Table 3. Representative reaction parameters for the N-alkylation of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

Characterization of Derivatives

The successful synthesis of the desired derivatives can be confirmed using a combination of standard analytical techniques.

Derivative Type¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry
C4-Amino Substituted Appearance of new signals corresponding to the introduced amino moiety. Disappearance of the pyrimidine CH proton signal if it was present in the starting material.Shift in the chemical shifts of the pyrimidine ring carbons, particularly C4, C5, and C6.Molecular ion peak corresponding to the expected mass of the product.
O-Alkylated Appearance of new signals for the alkoxy group (e.g., a singlet around 3.9-4.2 ppm for a methoxy group). The OH proton signal will be absent.A new signal for the alkoxy carbon.Molecular ion peak corresponding to the expected mass of the O-alkylated product.
N-Alkylated Appearance of new signals for the N-alkyl group. The OH proton signal may still be present if the reaction is selective for N-alkylation.A new signal for the N-alkyl carbon.Molecular ion peak corresponding to the expected mass of the N-alkylated product.

Table 4. General guide for the characterization of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile derivatives.

Pharmaceutical Applications and Biological Relevance

The derivatization of the pyrimidine-5-carbonitrile core has led to the discovery of compounds with a wide range of therapeutic applications. The strategic introduction of various substituents allows for the modulation of biological activity and the development of targeted therapies.

  • Anticancer Activity: Many pyrimidine derivatives have been reported to possess potent anticancer properties.[3] The derivatization of similar pyrimidine-5-carbonitrile scaffolds has yielded compounds with significant cytotoxic activity against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a key pharmacophore in many antimicrobial and antifungal agents.[4] Derivatization of the 4-chloro-6-hydroxypyrimidine-5-carbonitrile core can lead to new compounds with improved efficacy against pathogenic microorganisms.

  • Enzyme Inhibition: Pyrimidine derivatives are known to act as inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy and other diseases. The diverse functionalities that can be introduced onto the pyrimidine ring allow for the fine-tuning of interactions with the enzyme's active site.

The synthetic protocols outlined in this guide provide a robust starting point for the generation of compound libraries for high-throughput screening and lead optimization in various drug discovery programs.

Conclusion

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a high-value scaffold for pharmaceutical research, offering multiple avenues for chemical modification. A thorough understanding of its reactivity, coupled with the strategic application of the derivatization protocols detailed herein, will enable researchers to efficiently synthesize novel pyrimidine derivatives. The ability to selectively perform nucleophilic aromatic substitution, O-alkylation, and N-alkylation provides a powerful toolkit for the development of new therapeutic agents to address a wide range of diseases.

References

  • Merugu, R., Garimella, S., Balla, D., & Sambaru, K. (Year). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]

  • (Year). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • (2016). Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. PubMed. [Link]

  • (Year). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. PMC. [Link]

  • (Year). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]

  • (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • (Year). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers. [Link]

  • (Year). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • (2025). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

  • (Year). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Scirp.org. [Link]

  • (2025). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]

  • (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • (Year). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • (2025). Rate Acceleration of Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine by Sulfinate Catalysis. ResearchGate. [Link]

  • (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • (Year). Process for preparing O-substituted hydroxylamines.
  • (2020). 1H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea. PubMed. [Link]

  • (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. [Link]

  • (Year). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]

  • (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

  • (Year). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Chloro-6-hydroxypyrimidine-5-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 4-chloro-6-hydroxypyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-hydroxypyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a frequent challenge in the synthesis of 4-chloro-6-hydroxypyrimidine-5-carbonitrile. This section provides a systematic approach to identifying and resolving common experimental pitfalls.

Problem: Low Overall Yield of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

A diminished yield can often be traced back to several key stages of the synthesis: the initial chlorination, subsequent reaction steps, or the final purification. The following workflow will guide you through a logical troubleshooting process.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

1. Purity of Starting Material (6-hydroxypyrimidine-5-carbonitrile):

  • Causality: Impurities in the starting material can consume reagents, inhibit the reaction, or lead to the formation of difficult-to-remove byproducts, all of which lower the overall yield.

  • Action:

    • Verify the purity of your 6-hydroxypyrimidine-5-carbonitrile using techniques like NMR, HPLC, or melting point analysis.

    • If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding with the chlorination step.

2. Chlorination Conditions:

  • Causality: The chlorination of the hydroxyl group is a critical step. Incomplete conversion or degradation of the product can occur if the conditions are not optimal. Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for hydroxypyrimidines.[1] The reaction often requires elevated temperatures and the presence of a base.[1]

  • Action:

    • Chlorinating Agent: Ensure the POCl₃ is fresh and has not been decomposed by moisture. Consider using a slight excess of POCl₃ to drive the reaction to completion.

    • Temperature and Time: The reaction temperature and duration are crucial. Monitor the reaction progress by TLC or HPLC to determine the optimal time for completion.[2] Prolonged heating can lead to decomposition. A typical procedure involves heating the reaction mixture to reflux.[1]

    • Base: An organic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the reaction and to catalyze the chlorination.[1][2] The choice and amount of base can significantly impact the reaction rate and yield.

3. Analysis of Side Reactions:

  • Causality: The pyrimidine ring is susceptible to various side reactions under harsh chlorination conditions. These can include over-chlorination or polymerization, leading to a complex mixture and reduced yield of the desired product.

  • Action:

    • Analyze the crude reaction mixture using HPLC or GC-MS to identify any major byproducts.[3]

    • If significant side products are observed, consider modifying the reaction conditions. Lowering the reaction temperature, changing the base, or reducing the reaction time might be beneficial.

4. Purification Method:

  • Causality: The workup and purification process can be a significant source of product loss. 4-Chloro-6-hydroxypyrimidine-5-carbonitrile may have limited solubility in common organic solvents, and care must be taken during extraction and crystallization.

  • Action:

    • Workup: After the reaction, the excess POCl₃ must be quenched carefully, typically by pouring the reaction mixture onto ice.[4]

    • Extraction: The pH of the aqueous layer during extraction is critical. Ensure the product is in its neutral form to maximize its partitioning into the organic layer.

    • Crystallization: For purification by recrystallization, conduct a solvent screen to find a suitable solvent system that provides good recovery.[4] Washing the filtered crystals with a minimal amount of cold solvent can reduce losses.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile?

A1: A prevalent method involves the chlorination of a 6-hydroxypyrimidine-5-carbonitrile precursor. While various methods exist for pyrimidine synthesis, a common approach starts from simpler building blocks that are cyclized and subsequently functionalized. For instance, a common precursor, 4,6-dihydroxypyrimidine, can be formylated and then converted to the nitrile.[2] The hydroxyl group is then chlorinated using a reagent like phosphorus oxychloride (POCl₃).[1]

Q2: What are the key parameters to control during the chlorination step?

A2: The key parameters are summarized in the table below.

ParameterImportanceRecommended Range/ConditionRationale
Temperature High80-110 °C (Reflux)Ensures sufficient activation energy for the reaction. However, excessively high temperatures can lead to decomposition.[1][2]
Reaction Time High2-24 hoursShould be optimized by monitoring reaction progress (TLC/HPLC) to ensure complete conversion without significant byproduct formation.[2]
Chlorinating Agent CriticalPOCl₃ (Phosphorus Oxychloride)A powerful and effective chlorinating agent for heteroaromatic hydroxyl groups.[1]
Base HighPyridine or DIPEANeutralizes generated HCl and can catalyze the reaction.[1][2]
Solvent MediumOften used neat (excess POCl₃) or in a high-boiling inert solvent like acetonitrile.[2]The choice of solvent can affect reaction temperature and solubility of intermediates.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[2]

  • TLC: Provides a quick and qualitative assessment of the reaction progress by comparing the spot of the reaction mixture to the starting material.

  • HPLC: Offers a more quantitative analysis, allowing for the determination of the percentage of starting material consumed and product formed.[2][3]

Q4: What are the typical impurities I might encounter, and how can I remove them?

A4: Common impurities include:

  • Unreacted Starting Material: Can often be removed by recrystallization.

  • Over-chlorinated Byproducts: May require chromatographic separation if recrystallization is ineffective.

  • Hydrolysis Product: If the chloro-group is hydrolyzed back to a hydroxyl group during workup, careful control of pH is necessary.

  • Residual POCl₃ and its byproducts: These are typically removed during the aqueous workup.[4]

III. Optimized Experimental Protocol

This protocol is a general guideline. It is essential to adapt it based on your specific laboratory conditions and analytical monitoring.

Synthesis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Caption: Experimental workflow for the synthesis.

Materials:

  • 6-hydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-hydroxypyrimidine-5-carbonitrile.

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) followed by the dropwise addition of the base (DIPEA or pyridine).

  • Chlorination: Heat the reaction mixture to reflux and maintain for the optimized duration (monitor by TLC or HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to yield pure 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching process is exothermic and should be performed cautiously.

IV. References

  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents. (n.d.). Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23). Retrieved from [Link]

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018, November 13). Organic Process Research & Development. Retrieved from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - ResearchGate. (2020, May 6). Retrieved from [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. (2001, June 13). Retrieved from

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (n.d.). Retrieved from [Link]

  • Protein-Structure Assisted Optimization of 4,5-Dihydroxypyrimidine-6-Carboxamide Inhibitors of Influenza Virus Endonuclease - PMC. (2017, December 7). Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (2012, April 16). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. The focus is on developing and op...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. The focus is on developing and optimizing a robust recrystallization protocol by addressing common challenges through a structured, question-and-answer-based troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile that influence solvent selection?

A1: The structure of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile contains several polar functional groups: a pyrimidine ring, a hydroxyl (-OH) group, a chloro (-Cl) group, and a nitrile (-CN) group. The presence of nitrogen and oxygen atoms, particularly the hydroxyl group, allows for hydrogen bonding. These features make the molecule quite polar. Therefore, the guiding principle of "like dissolves like" suggests that polar solvents will be the most effective for recrystallization.[1][2][3] The challenge lies in finding a solvent that provides high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures to ensure high recovery.[4][5][6]

Q2: What is the primary goal of recrystallization for this compound?

A2: Recrystallization is a purification technique designed to remove impurities from a solid compound.[7][8] For 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, which is often a key intermediate in pharmaceutical synthesis, the goal is to isolate the compound with high purity by separating it from unreacted starting materials, byproducts, or colored impurities.[9][10] This is achieved by exploiting differences in solubility between the desired compound and the impurities in a chosen solvent system.[3][6] An effective recrystallization yields a product with a sharp melting point and improved crystal morphology.[11]

Q3: When should I use a single-solvent versus a mixed-solvent system?

A3: A single-solvent system is ideal when you can find one solvent that dissolves the compound when hot but not when cold.[8] This is the most straightforward approach. However, for many compounds, including complex heterocyclic molecules, finding a single perfect solvent is difficult. A mixed-solvent (or solvent-antisolvent) system is employed when no single solvent provides the desired solubility profile.[5][6] This technique uses a "good" solvent in which the compound is readily soluble and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[5][12]

Troubleshooting Guide: Common Recrystallization Issues

Issue 1: No crystals form after the solution has cooled.

This is one of the most common problems encountered during recrystallization.[13]

  • Possible Cause 1: Too much solvent was used.

    • Explanation: The solution is not supersaturated, meaning the concentration of the compound is too low for crystals to form, even when cold.[13][14][15] This is the most frequent reason for crystallization failure.[13]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[13][16] Allow the concentrated solution to cool again. It is crucial to use the minimum amount of hot solvent required for dissolution.[3][5][15]

  • Possible Cause 2: The solution is supersaturated but requires nucleation.

    • Explanation: Crystal formation requires an initial nucleation event, which can sometimes be kinetically hindered.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask below the solvent level with a glass rod.[7][15][17] The microscopic scratches on the glass provide a surface for crystal nucleation.

    • Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[15][17] This provides a template for further crystal growth.

Issue 2: The compound "oils out" instead of forming crystals.

An "oil" is a liquid phase of the impure solute that separates from the solvent.[1]

  • Possible Cause 1: The solution is too concentrated, and the boiling point of the solvent is higher than the melting point of the solute.

    • Explanation: The compound is coming out of solution at a temperature above its melting point, causing it to separate as a liquid rather than a solid.[1][16]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[5][16] Allow it to cool slowly. The goal is for the saturation point to be reached at a temperature below the compound's melting point.

  • Possible Cause 2: The solution was cooled too quickly.

    • Explanation: Rapid cooling, or "crash cooling," can sometimes favor oil formation over the more ordered process of crystallization.[18]

    • Solution: Re-heat the solution to re-dissolve the material. Allow the flask to cool slowly on the benchtop, perhaps insulated with a beaker, before moving it to an ice bath.[1][13] Slow cooling is critical for forming high-quality crystals.[7]

Issue 3: The recrystallized product is still impure or has poor color.
  • Possible Cause 1: Ineffective solvent choice.

    • Explanation: The chosen solvent does not adequately differentiate between the product and the impurities; both may have similar solubility profiles and co-precipitate.[5]

    • Solution: A different solvent or solvent system is required. The ideal solvent should either leave impurities completely insoluble (for removal by hot filtration) or keep them fully dissolved in the cold mother liquor.[5][6]

  • Possible Cause 2: Impurities were trapped in the crystal lattice.

    • Explanation: If crystallization occurs too quickly, impurities can be incorporated into the growing crystals, a process known as occlusion.[18]

    • Solution: Slow down the cooling rate. A slower crystallization process is more selective and less likely to trap impurities.[3] A second recrystallization from fresh solvent may be necessary to achieve the desired purity.

  • Possible Cause 3: Presence of colored impurities.

    • Explanation: Highly colored, often polar, impurities may persist even after recrystallization.

    • Solution: Use activated carbon (charcoal). After dissolving the crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated carbon.[10] Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the carbon surface. Remove the carbon via hot filtration through a pad of celite before allowing the solution to cool.[10][12]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of various solvents to find an optimal system for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

  • Preparation: Place a small amount (approx. 20-30 mg) of the crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent pair.[2]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[12] Continue to add the hot solvent dropwise until the solid just dissolves.[18]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[11]

  • Evaluation:

    • Ideal Solvent: Forms abundant, well-defined crystals upon cooling.

    • Unsuitable Solvent: No crystals form (compound is too soluble), or very few crystals form (poor recovery).

    • Potential for Mixed-Solvent System: If a solvent dissolves the compound well when hot but fails to yield crystals on cooling, it's a "good" solvent. A solvent in which the compound is insoluble even when hot is a potential "anti-solvent."[12]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).[5][19]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water, hexane) dropwise with constant swirling until the solution just begins to turn cloudy or turbid.[12][19] This is the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[5][19]

  • Crystallization: Cover the flask and allow the solution to cool slowly, as described in the single-solvent method.[5]

  • Isolation: Collect the crystals via vacuum filtration, wash with a small amount of ice-cold solvent (often the anti-solvent or a mixture rich in the anti-solvent), and dry.[17][18]

Data Presentation: Candidate Solvents

Given the polar nature of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale & Potential Use
Water100Very HighPotential anti-solvent due to strong H-bonding. May have low solubility even when hot.
Ethanol78HighGood starting point. Often used for polar, H-bonding compounds.[17]
Methanol65HighSimilar to ethanol, but more polar and lower boiling. Note: Can sometimes form solvates.[20]
Acetonitrile82HighAprotic polar solvent. May offer different selectivity. Used in the synthesis of related compounds.[9]
Acetone56Medium-HighGood general-purpose solvent with a low boiling point for easy removal.[2]
Ethyl Acetate77MediumLess polar than alcohols. May be useful if impurities are highly polar.
Dichloromethane40Medium-LowMay be too non-polar, but could be useful as an anti-solvent or for washing.
Toluene111LowLikely to be a poor solvent; primarily useful as an anti-solvent.

Visualizations: Workflows and Logic

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution A Impure Solid B Select Solvent System A->B C Add Minimum Hot Solvent B->C D Solution is Dissolved C->D E Hot Filtration (if insoluble impurities) D->E Impurities Present? E->D No F Slow Cooling to Room Temp E->F Yes G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Solvent_Selection_Logic Start Start: Screen Single Solvents Test Does an ideal solvent exist? (High solubility hot, low cold) Start->Test Single Use Single-Solvent Recrystallization Test->Single Yes Mixed Develop Mixed-Solvent System Test->Mixed No FindGood Identify 'Good' Solvent (dissolves compound well) Mixed->FindGood FindAnti Identify Miscible 'Anti-Solvent' (compound is insoluble) Mixed->FindAnti

No_Crystals_Troubleshooting Start Problem: No Crystals Form After Cooling CheckConc Is solution too dilute? Start->CheckConc Evap Solution: Re-heat and evaporate excess solvent CheckConc->Evap Yes (Most Common) Induce Induce Nucleation CheckConc->Induce No Evap->Induce Scratch Try Scratching Inner Wall Induce->Scratch Method 1 Seed Add a Seed Crystal Induce->Seed Method 2 Success Crystals Form Scratch->Success Seed->Success

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • University of York. Mixed-solvent recrystallisation. [Link]

  • University of California, Davis. Recrystallization-1.pdf. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • University of Cambridge. Recrystallization. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • EBSCO Information Services. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • University of Massachusetts. Recrystallization. [Link]

  • Quora. What is the theoretical background of mixed solvents recrystallization?. [Link]

  • AIChE Journal. Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Tropical Journal of Pharmaceutical Research. The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • University of Fribourg. Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/guide-for-crystallization.pdf]([Link] Crystallography/guide-for-crystallization.pdf)

  • Organic Syntheses. Procedure for recrystallization. [Link]

  • Google Patents. Method for producing 4-chloro-6-hydroxypyrimidine.
  • Semantic Scholar. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • ACS Omega. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. [Link]

  • MDPI. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

Sources

Troubleshooting

Preventing hydrolysis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile during aqueous workup

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 4-Chloro-6-hydroxypyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile .

Due to its highly activated structural profile, this intermediate is notoriously prone to degradation during standard aqueous workups. Below, we dissect the mechanistic causality of this instability and provide field-validated, self-correcting protocols to ensure quantitative recovery.

Mechanistic Overview: The Causality of Hydrolysis

To prevent degradation, we must first understand the molecular forces driving it. 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is an exceptionally electrophilic substrate. The pyrimidine core is naturally electron-deficient, and the presence of the 5-cyano group—a powerful electron-withdrawing group (EWG)—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

This electronic environment makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by water or hydroxide ions[1][2]. During standard aqueous workups, especially under basic conditions or elevated temperatures, the labile C-Cl bond is rapidly hydrolyzed via a Meisenheimer intermediate to yield the undesired 4,6-dihydroxypyrimidine-5-carbonitrile[3].

SNAr_Hydrolysis A 4-Chloro-6-hydroxypyrimidine- 5-carbonitrile B OH⁻ / H₂O Attack A->B Nucleophilic Attack C Meisenheimer Intermediate B->C D Chloride Elimination C->D Rearrangement E 4,6-Dihydroxypyrimidine- 5-carbonitrile D->E Hydrolysis Complete

Caption: SNAr hydrolysis pathway of 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q: Why does my product degrade during a standard NaHCO₃ quench? A: Sodium bicarbonate (pH ~8.3) provides a sufficient concentration of hydroxide ions to accelerate the S_NAr reaction. The intermediate Meisenheimer complex forms rapidly under these conditions, leading to irreversible chloride elimination[2]. To prevent this, the pH must be strictly controlled below 6.0, and the temperature must be kept near 0 °C to kinetically suppress the nucleophilic attack[3].

Q: If base accelerates hydrolysis, can I use a strong acid like HCl to quench the reaction instead? A: No. While basic conditions drive hydroxide attack, highly acidic conditions (e.g., >3 N HCl) can trigger acid-catalyzed hydrolysis. In these scenarios, water molecules act as bases in the transition state, coordinating with the protonated pyrimidine to displace the chloride[4]. A mildly acidic buffer (pH 4.5–5.5) is the safest aqueous compromise.

Q: The 6-hydroxy group makes my product highly polar. How does this affect the workup? A: The 6-hydroxy group exists predominantly as its pyrimidin-6-one tautomer. This increases the molecule's polarity and water solubility, which prolongs the required contact time with the aqueous phase during extraction. Longer aqueous exposure directly correlates to higher hydrolysis rates.

Q: How can I remove amine hydrochloride salts without using an aqueous wash? A: Bypassing the aqueous phase entirely is the most robust solution for highly sensitive chloropyrimidines[5]. By swapping the reaction solvent for an anhydrous, non-polar solvent (like toluene or MTBE), polar amine salts precipitate out and can be removed via simple filtration[6].

Workup Decision Matrix

Workup_Workflow Start Reaction Complete Q1 Are water-miscible solvents present? Start->Q1 Evap Evaporate volatiles under vacuum (<30°C) Q1->Evap Yes Q2 Is the crude mixture highly basic (pH > 7)? Q1->Q2 No Evap->Q2 If aqueous needed NonAq Resuspend in MTBE/Toluene & Filter salts (Non-Aqueous) Evap->NonAq Preferred Route Quench Quench with cold NaH₂PO₄ buffer (pH 5-6) Q2->Quench Yes Wash Rapid cold water wash (<5°C) Q2->Wash No Extract Extract with EtOAc/DCM & Dry over Na₂SO₄ Quench->Extract Wash->Extract

Caption: Decision matrix for the workup of highly activated chloropyrimidines.

Quantitative Data: Impact of Workup Conditions

The following table synthesizes the expected recovery rates of 4-chloro-6-hydroxypyrimidine-5-carbonitrile based on varying workup conditions[3][4].

Workup ConditionpHTemp (°C)Contact Time (min)Product Recovery (%)Hydrolysis Product (%)
Sat. NaHCO₃ Quench8.52530< 40> 60
Deionized Water Wash7.025307525
Cold Buffer Quench (NaH₂PO₄)5.5< 510> 95< 5
Anhydrous Filtration (Non-Aqueous)N/A20N/A> 98< 2

Validated Experimental Protocols

Protocol A: pH-Controlled Cold Aqueous Extraction

Use this protocol if your downstream chemistry requires the removal of highly water-soluble impurities that cannot be filtered.

  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Buffer Preparation: Prepare a cold (2 °C) quenching solution of 0.5 M NaH₂PO₄ buffer.

    • Self-Validation Check: Measure the buffer with a pH meter prior to addition. It must read between 4.5 and 5.5. Do not proceed if pH > 6.0.

  • Quenching: Slowly add the cold buffer to the reaction mixture while maintaining the internal temperature strictly below 5 °C.

  • Rapid Extraction: Immediately extract the mixture with pre-chilled ethyl acetate (EtOAc) or dichloromethane (DCM). Limit the biphasic contact time to less than 10 minutes.

    • Self-Validation Check: Verify the aqueous layer pH remains between 5.0–6.0 using pH strips during the extraction. If the pH rises above 6.5, immediately add additional cold buffer to arrest Meisenheimer complex formation.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a water bath set to no higher than 30 °C .

Protocol B: Anhydrous Solvent-Swap Filtration (Recommended)

This is the gold-standard protocol for scaling up highly sensitive chloropyrimidines, completely eliminating the risk of aqueous S_NAr hydrolysis[5][6].

  • Volatile Removal: Concentrate the crude reaction mixture under reduced pressure (bath temp < 30 °C) to remove any volatile, water-miscible solvents (e.g., THF, DMF, or alcohols).

  • Resuspension: Resuspend the crude, semi-solid residue in an anhydrous, non-nucleophilic solvent such as Methyl tert-butyl ether (MTBE) or Toluene. Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension through a pad of Celite to remove precipitated inorganic salts and amine hydrochlorides.

    • Self-Validation Check: Analyze the filter cake by dissolving a few milligrams in methanol and spotting it on a TLC plate alongside the filtrate. If the product is detected in the cake, wash the pad with an additional volume of MTBE. The absence of product in the cake confirms quantitative recovery without aqueous degradation.

  • Concentration: Concentrate the combined organic filtrates under reduced pressure to yield the pure 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

References

1.[3] Title: Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Source: Benchchem URL: 3

2.[6] Title: US5525724A - Process for the preparation of chloropyrimidines Source: Google Patents URL: 6

3.[5] Title: Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation Source: Organic Process Research & Development - ACS Publications URL: 5

4.[1] Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-) Source: Environmental Science & Technology - ACS Publications URL: 1

5.[4] Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: Organic Process Research & Development - Figshare URL: 4

6.[2] Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: 2

Sources

Optimization

Optimizing reaction temperature and catalyst load for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile substitution

Technical Support Center: Optimizing 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Substitution Welcome to the advanced troubleshooting center for the functionalization of 4-chloro-6-hydroxypyrimidine-5-carbonitrile. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Substitution

Welcome to the advanced troubleshooting center for the functionalization of 4-chloro-6-hydroxypyrimidine-5-carbonitrile. This highly functionalized pyrimidine scaffold is a critical building block in medicinal chemistry. However, the interplay between the electron-withdrawing 5-carbonitrile group and the acidic 6-hydroxy tautomer creates unique challenges during carbon-nitrogen (C–N) bond formation, particularly in transition-metal-catalyzed cross-couplings.

This guide provides field-proven, mechanistically grounded solutions for optimizing reaction temperature and catalyst loading during Buchwald-Hartwig aminations and nucleophilic aromatic substitutions ( SN​Ar ).

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination is stalling at 30% conversion despite full consumption of the amine. Why is the catalyst dying? The Causality: The 6-hydroxy group of your substrate tautomerizes to the 6-oxo form and is highly acidic (pKa ~ 4–6). Under the basic conditions required for cross-coupling (e.g., using K3​PO4​ or Cs2​CO3​ ), it deprotonates to form a pyrimidinolate anion. This species is a strong chelator that binds directly to the active Pd(0) or Pd(II) center, displacing your phosphine ligands and causing irreversible catalyst poisoning (visible as the precipitation of "Pd black"). The Solution: You cannot rely on a standard 1–2 mol% catalyst load. You must increase the catalyst loading to 5–8 mol% Pd to maintain an active catalytic cycle, and pair it with highly sterically demanding ligands like BrettPhos or tBuXPhos. These bulky ligands physically shield the palladium center, preventing the pyrimidinolate from coordinating and displacing them[1].

Q2: How do I balance the reaction temperature with the stability of the 5-carbonitrile group? The Causality: The 5-cyano group strongly withdraws electron density, which is beneficial because it accelerates the initial oxidative addition of Palladium into the C–Cl bond[2]. However, at elevated temperatures (>100 °C), this extreme activation makes the pyrimidine ring highly susceptible to base-induced hydrolysis of the nitrile, or competitive SN​Ar by the base itself (e.g., forming tert-butoxy ethers if NaOtBu is used). The Solution: The optimal temperature window is strictly 75 °C to 85 °C . If oxidative addition is sluggish within this window, do not increase the heat. Instead, switch to a more electron-rich pre-catalyst like Pd2​(dba)3​ and ensure rigorous degassing to prevent oxidative degradation of the active catalyst[3].

Q3: When should I abandon Pd-catalysis and use a Phase-Transfer Catalyzed (PTC) SN​Ar instead? The Causality: Palladium catalysis is highly sensitive to moisture, oxygen, and functional group interference. Because the 5-cyano group strongly activates the 4-position, the C–Cl bond is already primed for direct nucleophilic attack. The Solution: If your nucleophile is a primary or secondary aliphatic amine (e.g., morpholine, piperidine), Pd-catalysis is unnecessary and overcomplicates the system. Use a PTC-assisted SN​Ar at room temperature. Reserve Buchwald-Hartwig protocols strictly for weakly nucleophilic anilines or highly sterically hindered amines where standard SN​Ar fails[4].

Part 2: Quantitative Optimization Matrices

Table 1: Catalyst & Ligand Optimization Matrix (Aniline Nucleophiles) Conditions: 1.0 eq pyrimidine, 1.2 eq aniline, 2.5 eq base, 1,4-dioxane (0.2 M), 80 °C, 12 h.

Pd SourceLigandBaseCatalyst Load (Pd)Result / YieldMechanistic Observation
Pd(OAc)2​ BINAP Cs2​CO3​ 2 mol%< 10%Rapid Pd black precipitation; ligand displaced by pyrimidinolate.
Pd2​(dba)3​ Xantphos K3​PO4​ 4 mol%45%Moderate conversion; bidentate ligand offers partial protection.
Pd2​(dba)3​ BrettPhos K3​PO4​ 8 mol%88% Excellent yield; bulky monodentate ligand prevents poisoning[1].
Pd(OAc)2​ tBuXPhos NaOtBu 8 mol%30%High conversion of SM, but major tert-butoxy ether byproduct formed.

Table 2: Temperature vs. Degradation Profile (Using Optimal Catalyst System)

TemperatureOxidative Addition RateSide Reactions (Hydrolysis/Etherification)Overall Isolated Yield
60 °CVery SlowMinimal40% (Incomplete conversion)
80 °C Optimal Minimal 88%
100 °CFastModerate (Nitrile hydrolysis begins)65%
120 °CVery FastSevere (Extensive decomposition)< 20%

Part 3: System Workflows & Diagnostics

CatalyticCycle Pd0 Active Pd(0)L_n (Requires Bulky Ligand) OxAdd Oxidative Addition (Fast due to 5-CN group) Pd0->OxAdd Substrate PdII Pd(II) Aryl Complex (Vulnerable State) OxAdd->PdII Poison Catalyst Poisoning (By 6-hydroxypyrimidinolate) PdII->Poison Low Ligand Load AmineBind Amine Coordination & Base Deprotonation PdII->AmineBind High Ligand Load RedElim Reductive Elimination (Yields Product) AmineBind->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting the vulnerability of Pd(II) to pyrimidinolate poisoning.

Troubleshooting Start Reaction Yield < 50% CheckSM Is 4-Cl-Pyrimidine Consumed? Start->CheckSM SideProd Yes: Side Reactions (Hydrolysis / SNAr by Base) CheckSM->SideProd Yes Stalled No: Reaction Stalled (Catalyst Poisoned) CheckSM->Stalled No FixSide Action: Lower Temp to 75°C Switch Base to K3PO4 SideProd->FixSide FixStall Action: Increase Pd to 8 mol% Use BrettPhos Ligand Stalled->FixStall

Decision tree for troubleshooting stalled or low-yielding amination reactions.

Part 4: Standard Operating Procedure (SOP)

Optimized Pd-Catalyzed Amination of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Note: This protocol is self-validating. The use of K3​PO4​ prevents base-induced SN​Ar side reactions, while the specific order of addition ensures the Palladium center is fully ligated before encountering the deprotonated pyrimidine.

  • Preparation (Inert Atmosphere): In a glovebox or under strict Schlenk conditions, charge an oven-dried 20 mL reaction vial with 4-chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 mmol, 1.0 equiv) and the target aniline derivative (1.2 mmol, 1.2 equiv).

  • Catalyst Assembly: Add Pd2​(dba)3​ (0.04 mmol, 4 mol% dimer = 8 mol% Pd) and BrettPhos ligand (0.10 mmol, 10 mol%). Crucial Step: Ensure the ligand-to-palladium ratio is strictly maintained at >1.2:1 to prevent unligated Pd species.

  • Base Addition: Add finely milled, strictly anhydrous K3​PO4​ (2.5 mmol, 2.5 equiv). Do not use NaOtBu or Cs2​CO3​ .

  • Solvent & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Sparge the mixture with dry Argon for 10 minutes.

  • Thermal Activation: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated aluminum block at 80 °C . Stir vigorously (800 rpm) for 12 hours.

  • Workup & Validation: Cool to room temperature. Dilute with 10 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove inorganic salts and any trace Pd black. Concentrate the filtrate in vacuo. A successful reaction will yield a crude NMR showing >95% consumption of the pyrimidine starting material with no cyano-hydrolysis peaks.

Part 5: References

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. ACS Publications (Organic Process Research & Development).1

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications (Organic Letters).2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications (Chemical Reviews).4

  • Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System. ACS Publications (The Journal of Organic Chemistry).3

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

An In-Depth Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Authored by: Senior Application Scientist, Gemini Laboratories Introduction 4-Chloro-6-hydroxypyrimidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of a halogen, a hydroxyl group, and a nitrile on a pyrimidine core, make it a valuable precursor for the synthesis of diverse molecular architectures. Accurate structural elucidation is paramount for its use in drug development and research, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive method for characterization in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. In the absence of a publicly available, dedicated experimental spectrum for this specific molecule, we present a robust, comparative analysis. This involves leveraging predicted data and experimental values from structurally analogous pyrimidine derivatives. We will also detail a rigorous, self-validating experimental protocol for acquiring high-quality NMR data, ensuring researchers can confidently characterize this compound in their own laboratories.

The Challenge of Tautomerism

A critical consideration for interpreting the NMR spectrum of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is the existence of keto-enol tautomerism. The "6-hydroxy" form can exist in equilibrium with its more stable "6-oxo" (pyrimidinone) tautomer. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The presence of one or both tautomers in solution will directly impact the observed chemical shifts, particularly for the proton on the pyrimidine ring (H2) and the mobile proton (OH vs. NH).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-10 mg for ¹H, 20-25 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune & Shim insert->tune acquire_h1 6. Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum acquire_h1->acquire_c13 process 8. Fourier Transform acquire_c13->process phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (DMSO at 2.50 ppm) baseline->reference integrate 12. Integrate & Analyze reference->integrate

Figure 2: Standard workflow for NMR sample preparation and data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-25 mg of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile and transfer it to a clean, dry vial.

    • Add ~0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the mixture until the solid is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity. Trustworthiness: A well-shimmed magnet is critical for obtaining sharp lines and accurate resolution, which is a self-validating step observed in the resulting spectrum's quality.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 (increase for dilute samples).

    • Relaxation Delay (D1): 5 seconds. Expertise: A longer relaxation delay ensures quantitative integration, especially for protons with long relaxation times.

    • Spectral Width (SW): 0 to 16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more. Expertise: A high number of scans is necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections manually to ensure accuracy.

    • Reference the spectrum. For ¹H in DMSO-d₆, the residual solvent peak is at 2.50 ppm. For ¹³C, the solvent peak is at 39.52 ppm. [1] * Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

Troubleshooting and Data Validation

  • Water Peak: A broad peak around 3.33 ppm in DMSO-d₆ indicates the presence of water. [1]Using fresh, sealed solvent can minimize this.

  • Unidentified Peaks: Always compare your spectrum against a known reference for common impurities. Tables of chemical shifts for common lab solvents and reagents are invaluable for this purpose. [2][3]* Broad Peaks: Broadening of the NH peak is expected. If other signals are broad, it may indicate poor shimming, sample aggregation, or the presence of paramagnetic impurities.

Conclusion

The structural characterization of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile by NMR spectroscopy requires a nuanced approach that considers its tautomeric nature. By combining predicted data with a comparative analysis of related structures, researchers can confidently assign the ¹H and ¹³C chemical shifts. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality, reproducible data, which is essential for any drug development professional or scientist working with this versatile chemical intermediate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. (2024). [Link]

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. (2018). [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. (2022). [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile vs. 4,6-Dichloropyrimidine-5-carbonitrile

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical hub for the synthesis of kinase inhibitors, BCL6 degraders, and OLED materials[1][2]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical hub for the synthesis of kinase inhibitors, BCL6 degraders, and OLED materials[1][2]. When functionalized with leaving groups at the C4 and C6 positions, this core becomes a powerful electrophile for Nucleophilic Aromatic Substitution ( SN​Ar ).

However, the choice of leaving groups—specifically comparing 4,6-dichloropyrimidine-5-carbonitrile against its mono-oxygenated analog, 4-chloro-6-hydroxypyrimidine-5-carbonitrile —drastically alters the thermodynamic landscape and kinetic reactivity of the molecule. This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic causality, and validated bench protocols.

Mechanistic Causality: Electronic Effects on SN​Ar Reactivity

To understand the divergent reactivity of these two building blocks, we must analyze the electronic environment of the pyrimidine ring. The 5-cyano group acts as a potent π -acceptor, withdrawing electron density and highly activating the ortho (C4, C6) and para (C2) positions toward nucleophilic attack[3].

The Dichloro Advantage: Exquisite Regiocontrol

In 4,6-dichloropyrimidine-5-carbonitrile , both chlorines exert a strong inductive electron-withdrawing effect ( −I ), making the C4 and C6 carbons highly electrophilic[4]. The molecule possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO).

  • First Substitution: The first SN​Ar reaction with a nucleophile (e.g., an aliphatic amine) is extremely rapid, often reaching completion at 20 °C within 45 minutes[5].

  • Second Substitution: Once the first amine is installed, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance ( +M effect). This raises the LUMO energy, significantly deactivating the remaining chlorine. Consequently, the second substitution requires elevated temperatures (80–120 °C) and stronger bases[2]. This built-in electronic switch allows for perfect stepwise regiocontrol.

The Hydroxyl/Oxo Penalty: Resonance Deactivation

4-Chloro-6-hydroxypyrimidine-5-carbonitrile exists predominantly in its tautomeric form: 6-chloro-4-oxo-3,4-dihydropyrimidine-5-carbonitrile. The oxygen atom (or the adjacent amide-like nitrogen) donates electron density into the ring via resonance. This +M effect directly counteracts the electron-withdrawing power of the 5-cyano group. As a result, the formation of the negatively charged Meisenheimer intermediate is thermodynamically less favorable, rendering the remaining C4-chlorine significantly less reactive than the first chlorine of the dichloro analog.

SNAr_Mechanism A 4,6-Dichloropyrimidine- 5-carbonitrile (Highly Electrophilic) MC1 Meisenheimer Complex (Stabilized by 5-CN & 2 Cl) A->MC1 + Nuc B 4-Chloro-6-hydroxy- pyrimidine-5-carbonitrile (Less Electrophilic) MC2 Meisenheimer Complex (Destabilized by 6-OH donation) B->MC2 + Nuc Nuc Nucleophile (e.g., R-NH2) Nuc->MC1 Nuc->MC2 P1 Mono-SNAr Product (Fast, 20 °C) MC1->P1 - Cl⁻ P2 Mono-SNAr Product (Slow, >60 °C) MC2->P2 - Cl⁻

Fig 1. Electronic effects on the SNAr Meisenheimer complex formation.

Quantitative Reactivity Metrics

The table below summarizes the comparative experimental conditions required to achieve >85% conversion for nucleophilic aromatic substitution on both scaffolds, based on established literature parameters[1][2][5].

SubstrateTarget ReactionNucleophileSolventBaseTempTime
4,6-Dichloro- 1st SubstitutionPrimary Amine i -PrOHDIPEA20 °C45 min
4,6-Dichloro- 1st SubstitutionCarbazoleDMSOKOH / K₂CO₃25 °C20 min
Mono-Amino-Mono-Chloro- 2nd SubstitutionCarbazole / AmineDMF / NMPK₂CO₃80–120 °C2–4 h
4-Chloro-6-hydroxy- 1st SubstitutionPrimary AmineDMFDIPEA60–80 °C4–12 h

Data Interpretation: The dichloro compound allows for ambient-temperature functionalization for the first leaving group. Attempting the same reaction on the 6-hydroxy analog requires polar aprotic solvents (DMF) and significant thermal energy (60–80 °C) to overcome the resonance-induced deactivation.

Self-Validating Bench Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints (e.g., phase changes, TLC/HPLC markers) to confirm reaction progress without relying solely on end-point analysis.

Protocol A: Stepwise Dual SN​Ar of 4,6-Dichloropyrimidine-5-carbonitrile

This protocol exploits the electronic deactivation following the first substitution to synthesize an asymmetric 4,6-disubstituted pyrimidine[2][5].

Step 1: Mono-Amination (Kinetic Control)

  • Setup: Dissolve 4,6-dichloropyrimidine-5-carbonitrile (1.0 eq, 1.0 mmol) in isopropyl alcohol ( i -PrOH, 5.0 mL). Rationale: i -PrOH is a polar protic solvent that stabilizes the chloride leaving group transition state while remaining mild enough to prevent over-reaction.

  • Addition: Add N,N -Diisopropylethylamine (DIPEA, 1.5 eq). Dropwise add the primary amine (1.0 eq) at 0 °C to control the initial exotherm.

  • Reaction: Warm to 20 °C and stir for 45 minutes.

  • Validation Check: Analyze via UPLC-MS. The starting material peak should be <2% . The mono-substituted product will typically precipitate out of the i -PrOH as a white/yellow solid as the reaction progresses.

  • Isolation: Filter the precipitate and wash with cold i -PrOH.

Step 2: Second Substitution (Thermodynamic Control)

  • Setup: Suspend the isolated mono-chloro intermediate (1.0 eq) in anhydrous NMP or DMF (5.0 mL). Add the second nucleophile (e.g., a carbazole derivative, 1.2 eq) and K₂CO₃ (2.0 eq)[1].

  • Reaction: Heat the mixture to 80–120 °C (oil bath or microwave reactor) for 2 to 4 hours[5]. Rationale: The high temperature is strictly required to overcome the +M deactivation caused by the first amine.

  • Validation Check: Quench a 10 μ L aliquot in water. If the reaction is complete, a distinct hydrophobic precipitate (the di-substituted product) will form immediately.

  • Workup: Pour the bulk mixture into ice water, filter the crude solid, and purify via silica gel chromatography.

Protocol_Workflow Start 4,6-Dichloro- pyrimidine-5-carbonitrile Step1 Add Amine (1.0 eq) + DIPEA in iPrOH Start->Step1 Temp1 Stir at 20 °C (45 min) Step1->Temp1 Int 4-Amino-6-chloro- pyrimidine-5-carbonitrile Temp1->Int Step2 Add Nucleophile 2 (e.g., Carbazole) Int->Step2 Temp2 Heat to 80-120 °C (2-4 hours) Step2->Temp2 Final Di-substituted Pyrimidine Temp2->Final

Fig 2. Stepwise SNAr functionalization workflow for dichloro-pyrimidines.

Protocol B: Conversion of 6-Hydroxy to 6-Chloro (Chlorination)

If your synthetic route yields 4-chloro-6-hydroxypyrimidine-5-carbonitrile, it is often advantageous to convert the hydroxyl/oxo group to a second chlorine to restore high electrophilicity[6].

  • Setup: Suspend 4-chloro-6-hydroxypyrimidine-5-carbonitrile (1.0 eq) in Acetonitrile (ACN).

  • Reagents: Add Phosphorus oxychloride (POCl₃, 1.5–2.0 eq) and DIPEA (1.2 eq). Rationale: POCl₃ activates the tautomeric oxo-group by forming a highly electrophilic phosphorodichloridate leaving group, which is subsequently displaced by chloride ions.

  • Reaction: Heat the mixture carefully to 80–85 °C and maintain for 2 hours.

  • Validation Check: Monitor by HPLC. The highly polar hydroxy-precursor will convert to the highly non-polar dichloro product.

  • Workup: Caution: Quench slowly into cold water to hydrolyze excess POCl₃. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Conclusion & Strategic Selection

For drug discovery and materials science applications requiring rapid, high-yielding, and structurally diverse libraries, 4,6-dichloropyrimidine-5-carbonitrile is the superior building block. Its dual-reactivity profile allows chemists to perform sequential SN​Ar reactions in a single pot or stepwise with near-perfect regiocontrol[2][5].

Conversely, 4-chloro-6-hydroxypyrimidine-5-carbonitrile is best reserved for scenarios where the final target requires the oxo/hydroxyl moiety, or as a stable, storable precursor that can be activated via chlorination immediately prior to library synthesis[6].

References

  • Yan, H., Ge, C., & Wu, Z. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, American Chemical Society.

  • Keruckas, J., et al. (2020). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Scientific Reports, Nature Publishing Group.

  • Foley, D. J., et al. (2020). Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry, American Chemical Society.

  • Singleton, J. T., et al. (2016). Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach. The Royal Society of Chemistry.

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Title: LC-MS Platform Comparison: Structural Elucidation vs. Quantification of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Executive Summary 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (CAS: 5305-43-1) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS Platform Comparison: Structural Elucidation vs. Quantification of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Executive Summary

4-Chloro-6-hydroxypyrimidine-5-carbonitrile (CAS: 5305-43-1) is a highly functionalized heterocyclic building block essential in the synthesis of kinase inhibitors and agrochemicals. Analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges due to its polar nature, tautomeric equilibrium (6-hydroxy vs. 6-oxo forms), and the presence of a labile carbonitrile group.

This guide objectively compares two leading mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) and High-Sensitivity Triple Quadrupole (LC-QqQ-MS) . By examining the mechanistic fragmentation pathways, we provide a self-validating experimental framework for researchers to select the optimal analytical strategy for their specific drug development workflows.

Mechanistic Fragmentation Pathways: The "Why" Behind the Data

Understanding the gas-phase dissociation of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile is essential for both structural confirmation and the selection of stable Multiple Reaction Monitoring (MRM) transitions.

The Role of Tautomerism and Ionization Mode: In solution, the compound exists in equilibrium between the 6-hydroxypyrimidine and 6-oxo-1,6-dihydropyrimidine forms.

  • Negative Ion Mode (ESI-): Highly recommended. The acidic proton (either from the hydroxyl group or the imide nitrogen) is easily abstracted, yielding a highly stable [M-H]⁻ anion at m/z 153.9808 (for ³⁵Cl).

  • Positive Ion Mode (ESI+): Protonation occurs primarily on the pyrimidine ring nitrogens. As established in computational studies of pyrimidine MS/MS fragmentation, protonation induces localized bond elongation, which lowers the activation energy required for ring cleavage[1].

Collision-Induced Dissociation (CID) Pathways: Upon isolation and fragmentation of the [M-H]⁻ precursor, three primary pathways emerge. The site of halogenation heavily influences these primary cleavage events[2]:

  • Loss of HCl (-35.97 Da): A dominant, closed-shell pathway driven by the proximity of the chloro group and ring protons, forming a stable C₅N₃O⁻ fragment (m/z 118.0042).

  • Loss of HCN (-27.01 Da): Originating predominantly from the carbonitrile group at C5, yielding C₄ClN₂O⁻ (m/z 126.9699).

  • Homolytic Cleavage of Cl• (-34.97 Da): Halogenated pyrimidines exhibit unique energy-dependent radical losses. Higher collision energies favor the loss of the chlorine radical over the closed-shell HCl loss, a phenomenon well-documented in the thermochemical analysis of chloropyrimidines[3].

Fragmentation M [M-H]⁻ Precursor m/z 153.9808 (³⁵Cl) C₅HClN₃O⁻ F1 Loss of HCl (-35.97 Da) m/z 118.0042 C₅N₃O⁻ M->F1 -HCl (Closed-shell) F2 Loss of HCN (-27.01 Da) m/z 126.9699 C₄ClN₂O⁻ M->F2 -HCN (Nitrile cleavage) F3 Loss of Cl• (-34.97 Da) m/z 119.0120 C₅HN₃O⁻• M->F3 -Cl• (Homolytic cleavage)

Gas-phase CID fragmentation pathways of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in ESI- mode.

Platform Comparison: LC-QTOF-MS vs. LC-QqQ-MS

Choosing the right platform depends entirely on the analytical goal: identifying unknown degradation products versus trace-level quantification.

  • LC-QTOF-MS (High-Resolution): Provides sub-5 ppm mass accuracy. It is indispensable during the early stages of drug development to map degradation pathways (e.g., hydrolytic dechlorination of pyrimidine rings)[4]. The Q-TOF can distinguish between the loss of CO (-27.9949 Da) from the oxo-tautomer and the loss of N₂ (-28.0061 Da), which a low-resolution instrument cannot resolve.

  • LC-QqQ-MS (High-Sensitivity): Operates in MRM mode, utilizing dual mass filters to eliminate matrix noise. It is the gold standard for pharmacokinetic (PK) profiling or determining synthetic yields in complex matrices, offering limits of detection (LOD) in the low pg/mL range.

Table 1: Objective Performance Comparison

FeatureLC-QTOF-MS (e.g., Agilent 6545)LC-QqQ-MS (e.g., Sciex 6500+)
Primary Application Structural elucidation, impurity profilingTrace-level quantification, PK studies
Mass Accuracy < 5 ppm (High Resolution)~0.1 Da (Unit Resolution)
Sensitivity (LOD) Moderate (ng/mL range)Exceptional (pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Isotope Resolution Resolves ³⁵Cl / ³⁷Cl exact mass defectsRelies on nominal mass transitions

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of both positive and negative ionization modes acts as an internal orthogonal check: if the [M-H]⁻ peak at m/z 154 is observed, the corresponding[M+H]⁺ peak at m/z 156 must be present at the exact same retention time to confirm the compound's identity and rule out isobaric background noise.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 4-Chloro-6-hydroxypyrimidine-5-carbonitrile standard in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in the initial mobile phase for MS tuning.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm). Causality: The high surface area and end-capping prevent secondary interactions with the polar carbonitrile and hydroxyl groups, ensuring sharp peak shapes.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Unlike Formic Acid (which suppresses negative ionization), Ammonium Acetate buffers the pH near neutral. This significantly enhances the deprotonation efficiency for ESI- while still providing enough protons for ESI+ ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (QqQ MRM Optimization):

    • Infuse the 100 ng/mL tuning solution directly into the ESI source at 10 µL/min, combined with a 0.4 mL/min makeup flow from the LC.

    • Optimize the Declustering Potential (DP) to maximize the survival of the[M-H]⁻ precursor ion (m/z 154).

    • Ramp the Collision Energy (CE) from 10 to 50 eV to generate a breakdown curve and identify the most abundant and stable product ions (m/z 118 and 127).

LCMS_Workflow Sample Sample Prep (100 ng/mL) LC UHPLC Separation (Ammonium Acetate/MeCN) Sample->LC ESI ESI Source (Orthogonal Pos/Neg) LC->ESI QTOF Q-TOF MS (High-Res ID) ESI->QTOF Pathway A QqQ Triple Quad MS (High-Sens MRM) ESI->QqQ Pathway B Data1 Accurate Mass & Structural Elucidation QTOF->Data1 Data2 Calibration Curves & Trace Quantification QqQ->Data2

Comparative LC-MS workflow for structural elucidation (Q-TOF) versus quantification (QqQ).

Quantitative Data Summary

For laboratories deploying Triple Quadrupole systems for high-throughput quantification, the following MRM transitions represent the optimized, self-validating parameters for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile in ESI- mode.

Table 2: Optimized MRM Transitions (ESI- Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)AssignmentPurpose
153.9118.025[M-H - HCl]⁻Quantifier (Highest abundance)
153.9127.035[M-H - HCN]⁻Qualifier 1 (Structural confirmation)
155.9120.025[M-H - HCl]⁻ (³⁷Cl)Qualifier 2 (Isotopic ratio check)

Note: The inclusion of the ³⁷Cl isotopic transition (155.9 -> 120.0) is a critical quality control step. The peak area ratio between the Quantifier and Qualifier 2 must remain approximately 3:1 across all samples, validating the absence of co-eluting matrix interferences.

References[3] Insights into 2-Chloropyrimidine fragmentation through a thermochemical analysis of the ionic fragments. The European Physical Journal D. Available at: https://doi.org/10.1140/epjd/e2014-40837-8[4]LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods (PubMed). Available at: https://pubmed.ncbi.nlm.nih.gov/34989722/[1]Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich Academic Literature Archive. Available at: https://gala.gre.ac.uk/id/eprint/14605/[2]Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: https://pubs.acs.org/doi/10.1021/jasms.8b04710

Sources

Comparative

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Substituted Pyrimidine Carbonitriles: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Functionalizing this heterocycle often relies on Nucleophilic Aromatic Substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Functionalizing this heterocycle often relies on Nucleophilic Aromatic Substitution (SNAr) of 2,4-dihalopyrimidines. However, achieving precise regiocontrol—selectively attacking the C2 versus the C4 position—remains a persistent challenge.

When an electron-withdrawing group (EWG) such as a carbonitrile (-CN) is introduced to the ring (e.g., at the C5 position), the electronic landscape of the pyrimidine shifts dramatically. This guide provides an objective, data-driven comparison of methodologies to control SNAr regioselectivity on substituted pyrimidine carbonitriles. By understanding the underlying quantum mechanical and steric causalities, researchers can rationally design self-validating experimental protocols to access either the C4 or C2 regioisomer with high fidelity.

Mechanistic Foundations: The Causality Behind Regioselectivity

As an application scientist, it is critical to look beyond empirical yields and understand the why behind a reaction's trajectory. The regioselectivity of 2,4-dichloropyrimidine-5-carbonitrile is governed by a delicate balance of electronic activation, transition state energies, and steric hindrance.

Electronic Activation and LUMO Distribution

The pyrimidine ring is inherently π -deficient, making it highly susceptible to nucleophilic attack. According to 1 [1], the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position.

When a strongly electron-withdrawing carbonitrile group is present at C5, it heavily biases attack toward C4. Causality: The C4 position is ortho to the C5-carbonitrile. When a nucleophile attacks C4, the resulting Meisenheimer intermediate allows the negative charge to be delocalized directly onto the highly electronegative nitrogen of the nitrile group via resonance. Attack at C2 (meta to the CN group) lacks this direct resonance stabilization, making C4 the kinetically and thermodynamically favored site for standard primary and secondary amines.

Steric Hindrance and the N-Dealkylation Strategy

While C4 is the default site of attack,2 [2] have demonstrated that this selectivity can be entirely inverted using tertiary amines (e.g., triethylamine).

Causality: Tertiary amines are sterically bulky. The C4 position is highly hindered by the adjacent C5-carbonitrile and the C5 substituent. While the bulky amine may kinetically attack C4, the process is reversible due to severe steric clash. Instead, the amine attacks the less hindered C2 position, forming a stable quaternary ammonium intermediate. At elevated temperatures, the displaced chloride ion acts as a nucleophile, attacking an alkyl group on the quaternary amine (N-dealkylation). This irreversible cleavage releases an alkyl chloride and traps the product as the C2-substituted secondary amine, establishing a thermodynamic sink.

SNAr_Mechanism Substrate 2,4-Dichloropyrimidine 5-carbonitrile Nu_2 2° Amine (e.g., Piperidine) Low Steric Bulk Substrate->Nu_2 Nu_3 3° Amine (e.g., NEt3) High Steric Bulk Substrate->Nu_3 Meisenheimer C4 Meisenheimer Complex Stabilized by C5-CN Nu_2->Meisenheimer Kinetic Attack Quaternary C2 Quaternary Ammonium Less Steric Hindrance Nu_3->Quaternary Thermodynamic Prod_C4 C4-Substituted Product (Major Regioisomer) Meisenheimer->Prod_C4 -HCl Prod_C2 C2-Substituted Product (via N-Dealkylation) Quaternary->Prod_C2 N-Dealkylation

Mechanistic divergence of SNAr regioselectivity based on nucleophile sterics.

Comparative Regioselectivity Profiles

To objectively evaluate the performance of different nucleophilic strategies, we summarize the quantitative experimental outcomes of SNAr reactions on highly activated pyrimidine systems. The data highlights how the choice of nucleophile and solvent environment dictates the regiochemical fate of the molecule.

Nucleophile TypeReagent ExamplePrimary Site of AttackDominant MechanismTypical YieldRef
Secondary Amine DiethylamineC4 Kinetic Control (Direct SNAr)> 90%[2]
Secondary Amine Piperidine / MorpholineC4 Preferential Solvation (PEG-400)81–95%[3]
Tertiary Amine Triethylamine (NEt₃)C2 Thermodynamic Sink (N-Dealkylation)91%[2]
Tertiary Amine N-MethylpiperidineC2 Thermodynamic Sink (N-Dealkylation)49%[2]

Note: The use of green solvents like PEG-400 at elevated temperatures (120 °C)3 [3] by overcoming the poor solubility of the starting materials while maintaining strict C4 fidelity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the reaction via TLC or LC-MS, the disappearance of the starting material and the emergence of a single dominant regioisomer confirm the mechanistic pathways described above.

Protocol A: C4-Selective Amination (Kinetic Control)

Objective: Synthesize 4-amino-2-chloropyrimidine-5-carbonitrile derivatives using secondary amines.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2,4-dichloropyrimidine-5-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL). Alternative: Use PEG-400 for a greener, high-temperature approach.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise, add the secondary amine (e.g., piperidine, 1.1 equiv) and a non-nucleophilic base like DIPEA (1.2 equiv) to scavenge the generated HCl.

  • Reaction: Remove the ice bath and stir at room temperature. The strong activation by the C5-CN group ensures rapid kinetic attack at C4. Monitor via LC-MS; the reaction typically reaches completion within 1–2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: ¹H NMR will show a distinct singlet for the C6 proton, shifted upfield due to the electron-donating effect of the newly installed C4 amino group.

Protocol B: C2-Selective Amination via N-Dealkylation (Thermodynamic Control)

Objective: Synthesize 2-amino-4-chloropyrimidine-5-carbonitrile derivatives using tertiary amines.

  • Preparation: Dissolve 2,4-dichloropyrimidine-5-carbonitrile (1.0 equiv, 1.0 mmol) in a polar aprotic solvent (e.g., DMF or acetonitrile, 5.0 mL).

  • Nucleophile Addition: Add the tertiary amine (e.g., triethylamine, 2.0 equiv). Causality note: Excess amine is required as it serves as both the nucleophile and the leaving group precursor.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. While the quaternary ammonium intermediate forms rapidly at room temperature, the elevated heat provides the necessary activation energy for the displaced chloride ion to execute the SN2 N-dealkylation step.

  • Workup: Once LC-MS indicates the complete conversion of the quaternary intermediate to the dealkylated secondary amine, cool to room temperature. Dilute with water and extract with Ethyl Acetate (3 × 15 mL). Wash the organic layer with brine to remove residual DMF.

  • Validation: Structural confirmation via X-ray crystallography or 2D NMR (HMBC) is recommended to definitively prove C2 substitution, as the C6 proton shift differs significantly from the C4-isomer.

Protocol_Workflow Step1 Dissolve Substrate in THF/PEG-400 Step2A Add 2° Amine (1.1 equiv) Step1->Step2A Step2B Add 3° Amine (2.0 equiv) Step1->Step2B Step3A Stir at RT (1-2 h) Step2A->Step3A Step3B Reflux (Promotes Cleavage) Step2B->Step3B Step4 Aqueous Workup & Extraction Step3A->Step4 Step3B->Step4 Step5 Chromatographic Purification Step4->Step5

Parallel experimental workflows for achieving C4- or C2-selective amination.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec Research Chemistry Services
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry - ACS Public
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles N

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of Synthesized 4-Chloro-6-hydroxypyrimidine-5-carbonitrile Batches

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Structural Verification in Pyrimidine-Based Drug Discovery Pyrimidine derivatives are a cornerstone in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Verification in Pyrimidine-Based Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Their diverse pharmacological activities stem from their versatile chemical structures, which can be finely tuned to interact with specific biological targets.[1][2] 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds, is no exception.[4] The precise arrangement of its atoms is paramount to its reactivity and, ultimately, the efficacy and safety of the final drug product.

The synthesis of such heterocyclic compounds, while well-documented, is not without its challenges.[5][6] Side reactions, incomplete conversions, and purification difficulties can lead to the formation of structural isomers and other impurities that may be difficult to distinguish from the target molecule.[7][8] Therefore, rigorous structural validation of each synthesized batch is not merely a quality control step but a fundamental requirement for advancing a drug development program. This guide provides a comparative analysis of essential analytical techniques for confirming the structural integrity of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Synthetic Landscape: Potential for Structural Isomers and Impurities

The synthesis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile often begins with readily available starting materials like 4,6-dihydroxypyrimidine.[4] A common synthetic route involves a Vilsmeier-Haack reaction followed by chlorination.[4] However, variations in reaction conditions, such as temperature and the choice of reagents, can influence the final product's purity. For instance, incomplete chlorination can result in residual starting material or partially chlorinated intermediates. The presence of water can also lead to the formation of aldehyde impurities.[4]

Given the potential for such variations, a multi-faceted analytical approach is essential to ensure the structural integrity of each batch. No single technique can provide a complete picture; instead, a combination of spectroscopic and chromatographic methods is required for unambiguous confirmation.

A Multi-Pronged Approach to Structural Validation: A Comparative Overview

The structural elucidation of organic molecules relies on a synergistic combination of analytical techniques. For 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, the primary methods of choice are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. When combined with chromatographic separation, these techniques provide a comprehensive profile of the synthesized compound.

Data Presentation: A Comparative Analysis of Spectroscopic Techniques
Analytical TechniqueParameterExpected Data for 4-Chloro-6-hydroxypyrimidine-5-carbonitrileAlternative Techniques & Comparison
¹H NMR Chemical Shift (δ)A singlet for the C2-H proton, and a broad singlet for the hydroxyl proton. The exact chemical shifts will depend on the solvent used.COSY & TOCSY: While less critical for this relatively simple molecule, these 2D NMR techniques can confirm proton-proton correlations in more complex derivatives.
¹³C NMR Chemical Shift (δ)Distinct signals for the five carbon atoms in the molecule, including the carbon of the nitrile group.DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which can be useful for confirming assignments.
Mass Spectrometry (EI) Molecular Ion Peak (M⁺)A molecular ion peak corresponding to the exact mass of the compound.High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition and helping to differentiate between isomers.[9]
FTIR Spectroscopy Vibrational FrequenciesCharacteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-C and C-N stretching and bending vibrations within the pyrimidine ring.[10]Raman Spectroscopy: Can provide complementary vibrational information, particularly for non-polar bonds.

Experimental Protocols: A Step-by-Step Guide to Structural Verification

The following protocols provide a detailed methodology for the key analytical techniques used to validate the structure of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for separating the target compound from impurities.[11] A typical reversed-phase HPLC method is outlined below.

Chromatographic System:

  • System: A standard HPLC system with a UV detector.[11]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11]

  • Detection: UV at 254 nm.[11]

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution.

Method:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample.

  • Run a gradient elution to separate the components.

  • Analyze the resulting chromatogram for the presence of the main peak and any impurity peaks. The retention time of the main peak should be consistent across batches.

Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.[13]

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Standard proton-decoupled experiment.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the ¹H NMR signals to determine the relative proton ratios.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[13]

Method:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

  • For high-resolution mass spectrometry (HRMS), the measured mass should be within a few parts per million (ppm) of the calculated exact mass.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10]

Method:

  • Prepare the sample, typically as a KBr pellet or by depositing a thin film on a salt plate.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups (O-H, C≡N, C=C, C-N, C-Cl).

Visualizing the Workflow: A Systematic Approach to Validation

A logical and systematic workflow is crucial for the efficient and reliable validation of synthesized batches.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_decision Batch Disposition Synthesis Synthesis of 4-Chloro-6- hydroxypyrimidine-5-carbonitrile Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Purity Check Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Purity > 95% Fail Batch Fails QC (Further Investigation/Repurification) HPLC->Fail Purity < 95% MS Mass Spectrometry (HRMS) NMR->MS Structure Consistent NMR->Fail Inconsistent Structure FTIR FTIR Spectroscopy MS->FTIR Correct Molecular Weight MS->Fail Incorrect Molecular Weight Pass Batch Passes QC FTIR->Pass Functional Groups Confirmed FTIR->Fail Incorrect Functional Groups

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Safety & Regulatory Compliance

Safety

4-Chloro-6-hydroxypyrimidine-5-carbonitrile proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile In drug development and agrochemical synthesis, pyrimidine derivatives serve as critical molecular building blocks. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

In drug development and agrochemical synthesis, pyrimidine derivatives serve as critical molecular building blocks. However, the structural complexity that makes compounds like 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (CAS: 5305-43-1) synthetically valuable also necessitates rigorous, highly specific disposal protocols. As a Senior Application Scientist, I cannot overstate this: standard organic waste disposal is insufficient and potentially dangerous for this compound.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this specific chemical, ensuring environmental compliance and laboratory safety.

Hazard Profile & Mechanistic Causality

To understand the disposal protocol, we must first deconstruct the molecule's hazard profile. We do not simply follow arbitrary rules; we mitigate specific chemical mechanisms:

  • The Nitrile Group (-C≡N) : Under strongly acidic conditions, nitriles can undergo hydrolysis. If mismanaged in a mixed waste stream, this reaction can inadvertently liberate hydrogen cyanide (HCN) gas, a lethal chemical asphyxiant.

  • The Halogen Atom (Cl) : The presence of chlorine categorizes this as a Halogenated Organic Compound (HOC)[1]. Standard incineration of chlorinated compounds produces corrosive hydrogen chloride (HCl) gas. Therefore, it must be routed to a facility equipped with alkaline acid-gas scrubbers[1].

  • The Pyrimidine Ring : Combustion of this nitrogen-rich heterocyclic ring generates nitrogen oxides (NOx), requiring specialized catalytic reduction systems during final thermal destruction.

Quantitative Data & Categorization

Property / ParameterSpecification / Classification
Chemical Name 4-Chloro-6-hydroxypyrimidine-5-carbonitrile
CAS Number 5305-43-1
Molecular Formula C5H2ClN3O
Molecular Weight 155.54 g/mol
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Irritant, Toxic Combustion Byproducts (HCl, NOx, HCN)
Incompatibilities Strong acids, strong bases, strong oxidizing agents
Required PPE Nitrile gloves (EN ISO 374-1)[3], safety goggles, lab coat[4]

Standard Operating Procedure: Disposal Workflow

Phase 1: Segregation & Compatibility Verification
  • Determine Physical State : Identify whether the waste is a solid (e.g., contaminated powder, used PPE) or a liquid solution (e.g., dissolved in a reaction solvent).

  • Verify Compatibility : Ensure the collection container does not contain strong acids, bases, or aqueous mixtures. Diluting or treating hazardous waste without a specific permit is strictly prohibited by environmental regulations[5].

  • Isolate the Stream : Route the material exclusively into a designated "Halogenated Organic Waste" stream. Never mix halogenated waste with general non-halogenated organic solvents, as this violates safety protocols and significantly increases disposal costs[2][5].

Phase 2: Primary Packaging & Labeling
  • Select the Container : Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers; trace moisture can react with the chlorinated compound to form localized HCl, leading to container corrosion and catastrophic failure.

  • Seal and Label : Containers must remain closed at all times unless waste is actively being added[5]. Apply a compliant hazardous waste sticker explicitly listing the contents: "Hazardous Waste - Halogenated Organic (Contains: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile)".

Phase 3: Secondary Containment & Storage
  • Containment : Place the primary waste container inside a chemically resistant secondary containment tray to capture any potential leaks.

  • Environmental Controls : Store in a designated Satellite Accumulation Area (SAA)[5]. The area must be cool, well-ventilated, and strictly isolated from incompatible chemicals (e.g., oxidizers).

Phase 4: Final Destruction
  • Vendor Hand-off : Transfer the accumulated waste to a licensed hazardous waste management vendor.

  • Incineration : The mandated disposal method is high-temperature incineration at a facility equipped with an acid gas scrubber[1]. This ensures the complete thermal destruction of the pyrimidine and nitrile structures while neutralizing the resulting HCl and NOx emissions.

Operational Workflow Diagram

G Start 4-Chloro-6-hydroxypyrimidine- 5-carbonitrile Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Powder/Debris Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Solution Halogenated Route to: Halogenated Organic Waste Stream Solid->Halogenated Incompatible Check Compatibility: NO Strong Acids/Bases Liquid->Incompatible Package Package in HDPE Secondary Containment Halogenated->Package Incompatible->Halogenated Verified Safe Incineration High-Temp Incineration (with Acid Gas Scrubber) Package->Incineration

Workflow for the safe segregation and disposal of halogenated pyrimidine nitrile waste.

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Handling

Personal protective equipment for handling 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Safe Handling and Operational Guide for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile As drug development accelerates, the reliance on highly reactive heterocyclic building blocks has grown exponentially. 4-Chloro-6-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide for 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

As drug development accelerates, the reliance on highly reactive heterocyclic building blocks has grown exponentially. 4-Chloro-6-hydroxypyrimidine-5-carbonitrile (CAS: 5305-43-1) is a premier intermediate utilized in the synthesis of macrocyclic heterocycles, pesticides, and pharmaceutically active compounds[1]. However, the very chemical properties that make this molecule synthetically valuable also render it a significant occupational hazard.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that laboratory personnel understand not just what safety protocols to follow, but why they are scientifically necessary.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the molecule's reactivity. The pyrimidine ring is naturally electron-deficient. The addition of a carbonitrile group at the C5 position exerts a powerful electron-withdrawing effect (via both inductive and resonance forces), severely depleting electron density at the C4 and C6 positions[2].

Because the chloro group at C4 is an excellent leaving group, this molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3].

  • The Biological Hazard: If this fine powder contacts the skin, eyes, or respiratory tract, biological nucleophiles (such as cysteine thiols or lysine amines in structural proteins) can attack the C4 position. This covalent modification (haptenization) can trigger severe irritation, tissue damage, and long-term allergic sensitization.

Table 1: Chemical Profile and Quantitative Hazard Data

Property / HazardSpecification / DetailsOperational Implication
Chemical Name 4-Chloro-6-hydroxypyrimidine-5-carbonitrileN/A
CAS Number 5305-43-1Use for SDS retrieval and waste manifesting.
Molecular Weight 155.54 g/mol Fine, easily aerosolized powder.
GHS Classification H302, H315, H319, H335Acute oral toxicity; Skin/Eye/Respiratory irritant.
Reactivity Profile Highly electrophilic, moisture-sensitiveMust be stored under inert gas; reacts with ambient humidity over time.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly reactive electrophiles in solution. The choice of barrier material must be dictated by the solvent vehicle used in the reaction.

  • Hand Protection (The Solvent Variable): For dry powder weighing, standard Nitrile gloves (minimum 5 mil thickness) are acceptable. However, this compound is typically dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to facilitate SNAr or Suzuki cross-coupling reactions[3][4]. DMF and DMSO permeate nitrile rapidly. If the solvent breaches the glove, it will carry the electrophilic pyrimidine directly across the skin barrier. Mandatory: Switch to Butyl rubber or Laminate (SilverShield) gloves when handling the compound in solution.

  • Eye/Face Protection: Chemical splash goggles are required. Safety glasses do not provide sufficient orbital seal against aerosolized electrophilic dust.

  • Respiratory Protection: All powder transfers must occur inside a certified Class II Fume Hood. If a hood is unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

The following protocol details a standard SNAr coupling of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile with a primary amine[3]. This methodology is designed as a self-validating system: each step includes a chemical rationale to ensure safety and yield.

Step 1: Preparation & Purging

  • Action: Purge a dry, round-bottom flask with nitrogen (N2) or argon.

  • Causality: While not violently water-reactive, the C-Cl bond will slowly hydrolyze in the presence of ambient moisture to form a dihydroxy impurity, ruining the reaction stoichiometry and generating corrosive HCl gas.

Step 2: Reagent Loading

  • Action: Inside the fume hood, weigh 1.0 equivalent of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile. Transfer immediately to the purged flask.

Step 3: Solvent & Base Addition

  • Action: Syringe in anhydrous DMF (solvent) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a non-nucleophilic "proton sponge." As the amine attacks the pyrimidine, HCl is generated. DIPEA scavenges this acid, preventing the degradation of the incoming nucleophile and mitigating the risk of pressurized gas buildup in the reactor[1].

Step 4: Nucleophile Addition & Monitoring

  • Action: Slowly add 1.1 equivalents of the target amine. Stir at 20 °C for 1–2 hours.

  • Causality: Due to the extreme electrophilicity of the pyrimidine core, the reaction is often exothermic at room temperature. Scalable processes for pyrimidine-5-carbonitriles require strict thermal monitoring (e.g., via reaction calorimetry) to prevent runaway kinetics[5].

Step 5: Quenching & Isolation

  • Action: Slowly pour the reaction mixture into ice-cold water.

  • Causality: The sudden shift in polarity forces the coupled product to precipitate. Filtration isolates the product while safely trapping the toxic DMF and corrosive DIPEA-hydrochloride salts in the aqueous waste stream.

Spill Response & Disposal Plan

Improper disposal of halogenated heterocyclic compounds poses severe environmental and facility risks.

  • Spill Response (Solid): Do not sweep dry, as this aerosolizes the haptenizing powder. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Spill Response (Solution): Absorb with inert materials (vermiculite or sand). Avoid combustible absorbents like sawdust.

  • Waste Disposal: Aqueous and organic waste streams containing this compound must be strictly segregated into Halogenated / Nitrogenous Waste .

  • Causality: Waste containing both chlorine and nitrogen must undergo high-temperature thermal incineration (>1000 °C) with specialized flue gas scrubbing. Low-temperature combustion of these mixtures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and nitrogen oxides (NOx).

Operational Workflow Visualization

G N1 1. Hazard Assessment Identify SNAr Risks N2 2. PPE Selection Butyl Gloves for DMF N1->N2 Dictates N3 3. Powder Handling Weigh in Fume Hood N2->N3 Don before N4 4. SNAr Reaction Nucleophilic Addition N3->N4 Transfer to Reactor N5 5. Aqueous Quench Precipitate Product N4->N5 Upon Completion N6 6. Waste Disposal Thermal Incineration N5->N6 Segregate Streams

Workflow for the safe handling, reaction execution, and disposal of pyrimidine-5-carbonitriles.

References

  • Title: An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes Source: MDPI URL: [Link]

Sources

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